molecular formula C25H31NO4 B557996 Fmoc-10-Adc-OH CAS No. 143688-82-8

Fmoc-10-Adc-OH

Cat. No.: B557996
CAS No.: 143688-82-8
M. Wt: 409,52 g/mole
InChI Key: VRQUPGNWTJGCBX-UHFFFAOYSA-N
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Description

Fmoc-10-Adc-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409,52 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQUPGNWTJGCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630210
Record name 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143688-82-8
Record name 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure and properties of Fmoc-10-Adc-OH, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development.

Chemical Structure and Identification

This compound is the common abbreviation for 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid.[1][2] It is a bifunctional molecule consisting of three primary components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a ten-carbon aliphatic chain (decanoic acid), and a terminal carboxylic acid group.

  • Fmoc Group: The Fmoc group is a base-labile protecting group for the amine functionality. Its presence allows for the selective formation of amide bonds at the carboxylic acid terminus without interference from the amino group.

  • Decanoic Acid Linker: The ten-carbon chain provides a flexible and hydrophobic spacer, which is a valuable feature in the design of various molecular constructs, including linkers for antibody-drug conjugates (ADCs) and probes for biological systems.

  • Carboxylic Acid Group: The terminal carboxylic acid allows for covalent attachment to other molecules, typically amines, to form amide bonds.

The structure of this molecule is unambiguously defined by its IUPAC name and its SMILES (Simplified Molecular-Input Line-Entry System) notation.

IUPAC Name: 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoicacid[2]

Canonical SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for researchers in designing experimental conditions and for quality control purposes.

PropertyValue
CAS Number 143688-82-8[1][3]
Molecular Formula C25H31NO4[1][3]
Molecular Weight 409.52 g/mol [1][3]
Exact Mass 409.22500[2]
Topological Polar Surface Area 75.6 Ų[2]
XLogP3-AA 5.8[2]

Experimental Applications

This compound is primarily utilized as a linker molecule in solid-phase peptide synthesis (SPPS) and in the construction of more complex molecules like PROTACs (PROteolysis TArgeting Chimeras) and ADCs.[4] The Fmoc protecting group is stable to acidic conditions used to cleave other protecting groups (e.g., Boc), but it is readily removed by treatment with a mild base, typically piperidine. This orthogonality is a cornerstone of modern peptide synthesis.

While a detailed experimental protocol for a specific synthesis is beyond the scope of this guide, a generalized workflow for the incorporation of this compound in SPPS is illustrated below.

spss_workflow cluster_resin Solid Support cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection cluster_next_coupling Further Synthesis resin Resin with free amine coupling Couple this compound (Activation with DIC/HOBt) resin->coupling 1. deprotection Treat with 20% Piperidine in DMF coupling->deprotection 2. next_coupling Couple next Fmoc-amino acid deprotection->next_coupling 3. next_coupling->deprotection Repeat cycle

Generalized workflow for incorporating this compound in SPPS.

Structural Representation

The chemical structure of this compound can be represented as a logical connection of its three main components. The following diagram illustrates this relationship.

chemical_structure Fmoc Fmoc Group (Fluorenylmethoxycarbonyl) Linker Decanoic Acid Linker (- (CH₂)₉ -) Fmoc->Linker Amide Bond Carboxyl Carboxylic Acid (-COOH) Linker->Carboxyl

Conceptual diagram of the components of this compound.

References

Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid (Fmoc-10-Adc-OH) is a bifunctional linker molecule widely utilized in the fields of peptide synthesis and antibody-drug conjugate (ADC) development. Its structure incorporates a lipophilic 10-carbon aliphatic chain, which provides spacing and can influence the physicochemical properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for its orthogonal removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The terminal carboxylic acid enables conjugation to various molecules, including amine functionalities on antibodies or other carriers. This guide provides a detailed overview of the chemical properties, specifications, and common experimental workflows involving this compound.

Chemical Properties and Specifications

The chemical and physical properties of this compound are crucial for its application in synthesis and bioconjugation. Below is a summary of its key specifications.

PropertyValueReference
Molecular Formula C₂₅H₃₁NO₄[1][2]
Molecular Weight 409.52 g/mol [1][2][3]
CAS Number 143688-82-8[1][2]
IUPAC Name 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid[1]
Synonyms Fmoc-10-aminodecanoic acid, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid[1]
Purity Typically ≥95% or ≥96%
Appearance White to off-white solid
Melting Point Not consistently reported; requires experimental determination.
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).
Topological Polar Surface Area 75.6 Ų[1]
XLogP3-AA 5.8[1]

Experimental Protocols

This compound is a key reagent in two primary areas of research and development: solid-phase peptide synthesis and the construction of antibody-drug conjugates.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide sequence to introduce a long-chain aliphatic spacer. This can be useful for creating peptides with modified pharmacokinetic properties or for presenting a specific pharmacophore at a distance from the peptide backbone.

Methodology:

  • Resin Preparation: A suitable solid support (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide) is swelled in an appropriate solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.

  • Coupling of this compound: this compound is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated linker is then added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test.

  • Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

  • Chain Elongation: The Fmoc group on the newly coupled this compound is deprotected as in step 2, and the next Fmoc-protected amino acid is coupled to the growing peptide chain.

  • Cleavage and Deprotection: Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Coupling 3. Coupling of this compound (HBTU/DIPEA) Fmoc_Deprotection_1->Coupling Washing_1 4. Washing (DMF) Coupling->Washing_1 Fmoc_Deprotection_2 5. Fmoc Deprotection Washing_1->Fmoc_Deprotection_2 Chain_Elongation 6. Couple Next Amino Acid Fmoc_Deprotection_2->Chain_Elongation Repeat Repeat Steps 5 & 6 Chain_Elongation->Repeat Cleavage 7. Cleavage from Resin (TFA Cocktail) Chain_Elongation->Cleavage Repeat->Fmoc_Deprotection_2 Purification 8. Peptide Purification Cleavage->Purification

Fmoc-SPPS Workflow
Antibody-Drug Conjugate (ADC) Synthesis

This compound can serve as a linker to attach a cytotoxic payload to an antibody. The decanoic acid chain provides spacing between the antibody and the drug, which can be crucial for the drug's efficacy and can influence the overall properties of the ADC.

Methodology:

  • Drug-Linker Synthesis:

    • Fmoc Deprotection: The Fmoc group of this compound is removed using a solution of 20% piperidine in DMF to yield the free amine of 10-aminodecanoic acid.

    • Payload Conjugation: The cytotoxic drug, which typically has a reactive functional group (e.g., a carboxylic acid), is activated and then reacted with the free amine of the deprotected linker. This forms a stable amide bond, creating the drug-linker conjugate.

  • Antibody-Drug Conjugation:

    • Antibody Preparation: The monoclonal antibody (mAb) is prepared in a suitable buffer. If conjugation is to occur at lysine residues, the buffer pH is typically adjusted to be slightly basic (pH ~8-9) to ensure the lysine side-chain amines are deprotonated and nucleophilic.

    • Activation of Drug-Linker: The carboxylic acid of the drug-linker conjugate is activated to form a highly reactive intermediate. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

    • Conjugation to Antibody: The activated drug-linker is added to the antibody solution. The activated ester reacts with the amine groups of lysine residues on the antibody surface to form stable amide bonds.

    • Purification: The resulting ADC is purified to remove any unconjugated drug-linker, unconjugated antibody, and other reaction components. Common purification techniques include size exclusion chromatography (SEC) and protein A affinity chromatography.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody-Drug Conjugation Fmoc_Deprotection 1. Fmoc Deprotection of This compound Payload_Conjugation 2. Conjugation to Cytotoxic Payload Fmoc_Deprotection->Payload_Conjugation Linker_Activation 4. Activation of Drug-Linker (EDC/NHS) Payload_Conjugation->Linker_Activation Antibody_Prep 3. Antibody Preparation Conjugation 5. Conjugation to Antibody Antibody_Prep->Conjugation Linker_Activation->Conjugation Purification 6. ADC Purification Conjugation->Purification

ADC Synthesis Workflow

Conclusion

This compound is a versatile and valuable tool in the synthesis of complex biomolecules. Its well-defined chemical properties and predictable reactivity make it a reliable component in both solid-phase peptide synthesis and the construction of antibody-drug conjugates. The long aliphatic chain provides a means to modulate the properties of the resulting molecules, offering a level of control that is highly sought after in drug design and development. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in these cutting-edge areas of biomedical research.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Fmoc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-aminodecanoic acid is a valuable building block in the field of peptide synthesis and drug delivery. As a long-chain, N-terminally protected amino acid, it serves as a lipophilic linker, enabling the modification of peptides to enhance their pharmacological properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the synthesis and characterization of Fmoc-10-aminodecanoic acid, offering comprehensive experimental protocols and data for researchers in academia and industry.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-10-aminodecanoic acid is presented in the table below.

PropertyValue
IUPAC Name 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Synonyms Fmoc-10-Adc-OH, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid
CAS Number 143688-82-8
Molecular Formula C₂₅H₃₁NO₄
Molecular Weight 409.52 g/mol
Appearance White to off-white powder

Synthesis of Fmoc-10-aminodecanoic Acid

The synthesis of Fmoc-10-aminodecanoic acid is typically achieved through the reaction of 10-aminodecanoic acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the primary amine of 10-aminodecanoic acid on the carbonyl carbon of the Fmoc reagent.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 10-Aminodecanoic Acid Reaction Fmoc Protection Reactant1->Reaction Reactant2 Fmoc-OSu Reactant2->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product Fmoc-10-aminodecanoic Acid Reaction->Product

Caption: General reaction scheme for the synthesis of Fmoc-10-aminodecanoic acid.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the synthesis of Fmoc-10-aminodecanoic acid.

Materials:

  • 10-Aminodecanoic acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 10-aminodecanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

  • To this stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure Fmoc-10-aminodecanoic acid as a white solid.

Characterization of Fmoc-10-aminodecanoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-10-aminodecanoic acid. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The spectra will show characteristic peaks for the Fmoc group and the decanoic acid chain.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the fluorenyl group, the methylene and methine protons of the Fmoc linker, and the aliphatic protons of the decanoic acid backbone.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the decanoic acid chain.

Technique Expected Chemical Shifts (δ ppm)
¹H NMR Fmoc group: ~7.8-7.3 (aromatic protons), ~4.4 (CH₂), ~4.2 (CH). Decanoic acid chain: ~3.1 (CH₂ adjacent to NH), ~2.2 (CH₂ adjacent to COOH), ~1.6-1.2 (methylene protons).
¹³C NMR Fmoc group: ~156 (carbamate C=O), ~144, ~141, ~128-120 (aromatic carbons), ~67 (CH₂O), ~47 (CH). Decanoic acid chain: ~178 (carboxylic acid C=O), ~41 (CH₂ adjacent to NH), ~34 (CH₂ adjacent to COOH), ~29-25 (methylene carbons).
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for this purpose.

Technique Expected m/z
ESI-MS [M-H]⁻: ~408.2, [M+H]⁺: ~410.2, [M+Na]⁺: ~432.2
Melting Point

The melting point is a physical property that can be used to assess the purity of the synthesized compound. A sharp melting range indicates a high degree of purity. While the exact melting point can vary slightly depending on the crystalline form and purity, a literature search suggests a melting point in the range of 91-93°C for similar long-chain Fmoc-amino acids.

Experimental Workflow

The overall process from starting materials to the fully characterized product can be visualized in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start: 10-Aminodecanoic Acid & Fmoc-OSu Reaction Fmoc Protection Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Fmoc-10-aminodecanoic Acid Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Fmoc-10-aminodecanoic Acid Recrystallization->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS MP Melting Point Determination Pure->MP Final Final Characterized Product NMR->Final MS->Final MP->Final

Caption: Workflow for the synthesis and characterization of Fmoc-10-aminodecanoic acid.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-10-aminodecanoic acid. The detailed experimental protocol and expected analytical data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development. The successful synthesis and thorough characterization of this building block are crucial for its effective application in the creation of novel peptide-based therapeutics and other advanced materials.

Fmoc-10-Aminodecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143688-82-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-10-aminodecanoic acid. It covers the fundamental properties, experimental protocols, and key considerations for the application of this versatile long-chain amino acid in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

Fmoc-10-aminodecanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine of a ten-carbon aliphatic chain. This structure imparts significant hydrophobicity, which can be leveraged to modulate the physicochemical properties of peptides.

Table 1: Physicochemical Properties of Fmoc-10-Aminodecanoic Acid

PropertyValueReference
CAS Number 143688-82-8[1]
Molecular Formula C25H31NO4[2]
Molecular Weight 409.52 g/mol [2]
Appearance White to off-white powder/solid
Purity ≥ 96%[2]
Melting Point No data available[3]
Solubility Soluble in DMF and other polar aprotic solvents[4]
Storage Store at -20°C[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-10-aminodecanoic acid is as a building block in SPPS to introduce a long aliphatic spacer into a peptide sequence. This modification can be used to:

  • Introduce conformational constraints.

  • Facilitate the synthesis of cyclic peptides.

  • Serve as a linker for the attachment of reporter molecules, cytotoxic drugs, or other moieties.

  • Increase the lipophilicity of a peptide, potentially enhancing its membrane permeability and metabolic stability.

Challenges in Coupling Hydrophobic Amino Acids

The long hydrocarbon chain of Fmoc-10-aminodecanoic acid presents challenges during SPPS, primarily due to its hydrophobicity. This can lead to:

  • Peptide aggregation on the solid support , hindering reagent access and leading to incomplete reactions.[6][7]

  • Poor solvation of the growing peptide chain. [6]

  • Difficulties in purification of the final peptide.

Strategies to mitigate these issues include the use of specialized solvents, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), chaotropic agents, and optimized coupling reagents and conditions.[6]

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-10-aminodecanoic acid into a peptide sequence using manual or automated SPPS. Optimization may be required based on the specific peptide sequence and solid support.

Materials and Reagents
  • Fmoc-10-aminodecanoic acid

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether for precipitation

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide. Repeat this step once.[8][9]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.[9]

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-10-aminodecanoic acid and a slightly lower molar equivalent of a coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.[9]

  • Coupling Reaction: Add the activated Fmoc-10-aminodecanoic acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours at room temperature. Due to the hydrophobic nature of this amino acid, a longer coupling time may be necessary.[8][9] Monitoring the reaction with a qualitative test like the Kaiser test is recommended.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[8]

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Workflow and Diagrams

The overall process of incorporating Fmoc-10-aminodecanoic acid into a peptide via SPPS is illustrated in the following workflow diagram.

SPPS_Workflow Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Fmoc-10-aminodecanoic acid (HATU/DIPEA in DMF) Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (HPLC, Mass Spec) Purify->Analyze

Figure 1. General workflow for the solid-phase synthesis of a peptide containing Fmoc-10-aminodecanoic acid.

Safety and Handling

Fmoc-10-aminodecanoic acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][10][11][12][13]

References

Unveiling Fmoc-10-Adc-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-10-Adc-OH (10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Molecular Data

This compound is a bifunctional molecule featuring a lipophilic ten-carbon chain that separates a carboxylic acid from an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal spacer or linker for modifying peptides and other biomolecules.

PropertyValue
Molecular Formula C₂₅H₃₁NO₄
Molecular Weight 409.52 g/mol
CAS Number 143688-82-8
Appearance White to off-white crystalline powder

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the protection of the amino group of 10-aminodecanoic acid with an Fmoc reagent. A general and effective method involves the use of N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • 10-Aminodecanoic acid

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 10-aminodecanoic acid in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.

  • Fmoc Protection: Cool the solution in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the product.

  • Extraction: Extract the this compound precipitate with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. Its long aliphatic chain can be used to introduce a spacer into a peptide sequence, which can be crucial for the biological activity of the final peptide, for example, by providing distance between an active domain and a carrier molecule. It is particularly valuable in the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs), where it can function as a component of the linker.

General Experimental Protocol for SPPS using this compound

The following protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support (e.g., Wang resin or Rink amide resin).

1. Resin Preparation:

  • Swell the chosen resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (or the initial amino acid attached to the resin). This is typically done in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 10-20 minutes.

  • Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • Activate the carboxyl group of the incoming Fmoc-protected amino acid (in this case, this compound). Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).

  • Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.

  • Wash the resin extensively with DMF to remove any unreacted reagents.

4. Chain Elongation:

  • Repeat the deprotection and coupling steps sequentially with the desired Fmoc-protected amino acids to elongate the peptide chain.

5. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the solid support.

  • Precipitate the crude peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like this compound.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin with N-terminal Fmoc-protected Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Cycle for incorporating this compound.

This comprehensive guide serves as a foundational resource for the effective utilization of this compound in research and development. Its unique properties as a protected amino acid with a long aliphatic chain offer significant potential in the design and synthesis of novel peptides and bioconjugates with tailored therapeutic properties.

A Technical Guide to the Purity and Quality Standards of Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a critical building block in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. As a long-chain amino acid derivative, its purity and quality are paramount to ensure the successful synthesis of high-quality peptides and conjugates, directly impacting yield, purity, and biological activity of the final product. This technical guide provides an in-depth overview of the typical purity and quality standards for this compound, along with the key analytical methods and experimental protocols used for its characterization. While specific data for this compound is not always publicly available from all suppliers, this guide is based on the stringent quality requirements established for other Fmoc-protected amino acids used in pharmaceutical research and development.

Core Quality Attributes and Specifications

The quality of this compound is defined by a set of critical parameters that are assessed using various analytical techniques. The following table summarizes the typical specifications for high-purity this compound.

ParameterSpecificationAnalytical Method(s)Importance
Appearance White to off-white solidVisual InspectionBasic quality check
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the correct chemical structure
Purity (HPLC) ≥ 99.0%High-Performance Liquid Chromatography (HPLC)Ensures the absence of significant impurities
Enantiomeric Purity Not Applicable (achiral)Chiral HPLCCritical for chiral amino acids to prevent stereoisomeric impurities
Water Content ≤ 0.5%Karl Fischer TitrationHigh water content can affect reaction stoichiometry and stability
Residual Solvents Varies by solvent (e.g., ≤ 0.5% Ethyl Acetate)Gas Chromatography (GC)Solvents can be detrimental to subsequent synthetic steps
Free Amine Content ≤ 0.2%Gas Chromatography (GC) or Ninhydrin TestPrevents double insertion and improves stability during storage[1][2]
Acetate Content ≤ 0.02%Ion Chromatography or specialized HPLCMinimizes the risk of chain termination during peptide synthesis[1][2]
Dipeptide Impurities ≤ 0.1%HPLC, Mass SpectrometryPrevents the insertion of incorrect peptide sequences[1][2]

Experimental Protocols

Accurate assessment of this compound quality relies on robust and well-defined analytical methods. Below are detailed protocols for the key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

  • Sample Preparation: A solution of this compound is prepared in a mixture of the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).

  • Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to the total peak area. Impurity peaks are identified and quantified.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

  • Analysis: The mass spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). For this compound (Molecular Weight: 409.52 g/mol ), the expected peaks would be around m/z 410.5 (positive ion mode) or 408.5 (negative ion mode).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: The ¹H NMR spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Fmoc group and the decanoic acid chain. The integration of the peaks should correspond to the number of protons in each part of the molecule.

Quality Control Workflow and Impact of Purity

The following diagrams illustrate a typical quality control workflow for this compound and the critical relationship between its purity and the outcome of its application in research and drug development.

QC_Workflow cluster_0 Incoming Material cluster_1 Synthesis & Purification cluster_2 In-Process & Final QC cluster_3 Product Release Raw_Material Raw Material (10-Aminodecanoic Acid, Fmoc-OSu) Synthesis Chemical Synthesis Raw_Material->Synthesis Purification Crystallization / Chromatography Synthesis->Purification QC_Testing Quality Control Testing (HPLC, MS, NMR, etc.) Purification->QC_Testing CoA_Generation Certificate of Analysis (CoA) Generation QC_Testing->CoA_Generation Meets Specifications? Final_Product This compound (Released Product) CoA_Generation->Final_Product

Caption: Quality control workflow for this compound.

Purity_Impact cluster_0 Starting Material Quality cluster_1 Application Outcome High_Purity High Purity this compound (≥99.0%) Successful_Synthesis Successful Peptide Synthesis - High Yield - High Purity Final Product - Predictable Biological Activity High_Purity->Successful_Synthesis Leads to Low_Purity Low Purity this compound (<99.0%) Failed_Synthesis Problematic Peptide Synthesis - Low Yield - Difficult Purification - Unpredictable Biological Activity Low_Purity->Failed_Synthesis Leads to

Caption: Impact of this compound purity on peptide synthesis.

Conclusion

The stringent control of purity and quality of this compound is a prerequisite for its successful application in research and development. By adhering to the specifications and employing the analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. It is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to verify the quality of the material before use.

References

Fmoc-10-Adc-OH: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a specialized amino acid derivative utilized in chemical synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and other targeted therapeutics. The long aliphatic chain of 10-aminodecanoic acid provides a hydrophobic spacer, which can be critical for modulating the physicochemical properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. Proper storage and handling of this reagent are paramount to ensure its integrity, leading to reliable and reproducible synthetic outcomes. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and safety precautions for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental settings.

PropertyValue
Chemical Name 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Synonyms N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid
CAS Number 143688-82-8
Molecular Formula C₂₅H₃₁NO₄
Molecular Weight 409.52 g/mol
Appearance White to off-white solid

Storage Recommendations

The stability of this compound is critical for its successful application. Improper storage can lead to degradation of the Fmoc group or other chemical modifications. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CLow temperatures minimize the rate of chemical degradation.
Moisture Store in a tightly sealed container with a desiccant.Fmoc-protected amino acids are susceptible to hydrolysis.
Light Store in an opaque or amber container in a dark location.The Fmoc group can be sensitive to UV light, which may cause degradation.
Atmosphere For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen).Minimizes oxidation and degradation from atmospheric components.

Handling and Safety Precautions

Due to its chemical nature as a fine powder and its role in synthesis, appropriate handling and safety measures must be observed. The following table outlines the key safety recommendations.

PrecautionDetails
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles or glasses with side shields.- Hand Protection: Nitrile or other chemically resistant gloves.- Body Protection: Laboratory coat.
Engineering Controls - Ventilation: Handle in a well-ventilated area. For weighing and handling of the powder, a chemical fume hood is recommended to minimize inhalation.
General Hygiene - Avoid inhalation of dust.- Avoid contact with skin and eyes.- Wash hands thoroughly after handling.
Spill & Disposal - Spills: Carefully sweep up solid spills to avoid dust generation and place in a sealed container for disposal. Absorb liquid spills with an inert material.- Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.

Solubility

SolventExpected SolubilityNotes
N,N-Dimethylformamide (DMF) SolubleCommonly used solvent for solid-phase peptide synthesis.
Dimethyl sulfoxide (DMSO) SolubleCan be used to prepare concentrated stock solutions.
N-Methyl-2-pyrrolidone (NMP) SolubleAn alternative polar aprotic solvent to DMF.
Dichloromethane (DCM) Moderately SolubleMay require a co-solvent like DMF for higher concentrations.
Water InsolubleThe hydrophobic nature of the molecule limits its solubility in aqueous solutions.
Methanol (MeOH) Sparingly Soluble
Acetonitrile (ACN) Sparingly Soluble

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the general procedure for preparing a stock solution of this compound for use in solid-phase peptide synthesis.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate glassware

Procedure:

  • Under a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of DMF to the vial to achieve the target concentration (e.g., 0.5 M).

  • Tightly cap the vial and vortex the mixture until the solid is fully dissolved.

  • If the solid does not readily dissolve, sonicate the vial for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particulates before use.

  • If not for immediate use, store the stock solution at -20°C. Before use, allow the solution to warm to room temperature and ensure the solute is fully dissolved.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Stock solution of this compound in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF, peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, mix:

    • 4 equivalents of this compound solution (0.4 mmol)

    • 3.9 equivalents of coupling reagent (e.g., HBTU) (0.39 mmol)

    • 8 equivalents of DIPEA (0.8 mmol)

  • Briefly vortex the activation mixture.

  • Add the activation mixture to the swollen resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualizations

Logical Workflow for Storage and Handling

StorageAndHandlingWorkflow Workflow for Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store at -20°C (long-term) or 2-8°C (short-term) protect_moisture Keep in a tightly sealed container with desiccant storage_conditions->protect_moisture ppe Wear appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat storage_conditions->ppe protect_light Use an opaque or amber container protect_moisture->protect_light ventilation Handle in a well-ventilated area or fume hood ppe->ventilation hygiene Avoid dust inhalation and skin/eye contact. Wash hands after use. ventilation->hygiene spill Clean spills carefully, avoiding dust generation hygiene->spill waste Dispose of as chemical waste according to regulations spill->waste

Caption: A logical workflow for the proper storage, handling, and disposal of this compound.

Decision Tree for Use in SPPS

SPPS_Decision_Tree Decision Tree for Using this compound in SPPS start Start: Need to incorporate a C10 spacer? prepare_solution Prepare stock solution in DMF or NMP start->prepare_solution check_solubility Is the compound fully dissolved? prepare_solution->check_solubility sonicate_warm Sonicate or gently warm check_solubility->sonicate_warm No proceed_coupling Proceed to coupling reaction check_solubility->proceed_coupling Yes sonicate_warm->check_solubility pre_activation Pre-activate with coupling reagent and base proceed_coupling->pre_activation couple_to_resin Add to deprotected peptide-resin pre_activation->couple_to_resin monitor_reaction Monitor reaction (e.g., Kaiser test) couple_to_resin->monitor_reaction reaction_complete Is coupling complete? monitor_reaction->reaction_complete wash_resin Wash resin thoroughly reaction_complete->wash_resin Yes recouple Recouple or cap unreacted amines reaction_complete->recouple No next_step Proceed to next SPPS cycle or final cleavage wash_resin->next_step recouple->wash_resin

Caption: A decision tree outlining the key steps for the successful use of this compound in SPPS.

Spectroscopic and Synthetic Profile of Fmoc-10-Aminodecanoic Acid (Fmoc-10-Adc-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid (Fmoc-10-Adc-OH). The information detailed herein is essential for the accurate identification, characterization, and application of this molecule in peptide synthesis and other areas of drug development.

Core Molecular Information

PropertyValue
Chemical Name 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Synonyms This compound, N-Fmoc-10-aminodecanoic acid
CAS Number 143688-82-8
Molecular Formula C₂₅H₃₁NO₄[1][2]
Molecular Weight 409.52 g/mol [1][2]
Exact Mass 409.22500 u[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of the Fmoc protecting group and the decanoic acid chain.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted for a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.76d2HFmoc H-4, H-5
~7.59d2HFmoc H-1, H-8
~7.40t2HFmoc H-2, H-7
~7.31t2HFmoc H-3, H-6
~5.0-5.3br t1H-NH-
~4.39d2HFmoc -CH₂-O-
~4.21t1HFmoc H-9
~3.18q2H-CH₂-NH-
~2.35t2H-CH₂-COOH
~1.63m2H-CH₂-CH₂-COOH
~1.49m2H-CH₂-CH₂-NH-
~1.27m8H-(CH₂)₄- (internal)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted for a 100 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in ppm relative to TMS.

Chemical Shift (ppm)Assignment
~179-COOH
~156-NH-COO-
~144Fmoc C-4a, C-4b
~141Fmoc C-8a, C-9a
~128Fmoc C-2, C-7
~127Fmoc C-3, C-6
~125Fmoc C-1, C-8
~120Fmoc C-4, C-5
~67Fmoc -CH₂-O-
~47Fmoc C-9
~41-CH₂-NH-
~34-CH₂-COOH
~29-(CH₂)₆- (internal)
~27-CH₂-CH₂-NH-
~25-CH₂-CH₂-COOH
IR (Infrared) Spectroscopy Data

Predicted characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad
~3300N-HAmide, stretching
3100-3000C-HAromatic, stretching
2920, 2850C-HAliphatic, stretching
~1710C=OCarboxylic acid, stretching
~1690C=OUrethane, stretching
~1530N-HAmide, bending
1450, 1375C-HAliphatic, bending
~1250C-OUrethane, stretching
~760, ~740C-HAromatic, out-of-plane bending
MS (Mass Spectrometry) Data
IonCalculated m/z
[M+H]⁺410.2326
[M+Na]⁺432.2145
[M-H]⁻408.2179

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-protection of 10-aminodecanoic acid with Fmoc-Osu.

Materials:

  • 10-Aminodecanoic acid

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 10-aminodecanoic acid in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring amino acid solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

  • High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Samples are dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Reaction cluster_workup Isolation cluster_analysis Characterization synthesis Synthesis workup Work-up & Purification synthesis->workup analysis Spectroscopic Analysis workup->analysis product This compound analysis->product nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms MS analysis->ms

Caption: Synthesis and analysis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-10-Adc-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-10-Adc-OH

Fmoc-10-aminodecanoic acid (this compound) is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilized as a flexible, non-cleavable linker or spacer. Its ten-carbon aliphatic chain provides significant spatial separation between a peptide and a conjugated molecule, such as a drug, dye, or biotin. This separation can be crucial for maintaining the biological activity of the peptide and the function of the conjugated moiety by minimizing steric hindrance.

The primary application of this compound is in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). In these contexts, the aminodecanoic acid linker can influence the overall physicochemical properties of the conjugate, such as solubility and stability. The Fmoc protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.

Key Attributes of this compound in SPPS

AttributeDescriptionImplication in SPPS
Structure N-terminally Fmoc-protected 10-aminodecanoic acid. A linear, non-α-amino acid.Functions as a spacer to introduce distance between moieties.
Flexibility The long aliphatic chain provides considerable conformational flexibility.Can improve the accessibility of conjugated molecules to their targets.
Hydrophobicity The C10 alkyl chain significantly increases the hydrophobicity of the resulting peptide conjugate.May influence solubility, aggregation, and pharmacokinetic properties.
Compatibility Fully compatible with standard Fmoc-SPPS reagents and protocols.Easily incorporated into automated or manual peptide synthesis workflows.
Stability The amide bond formed is stable under physiological conditions.Provides a non-cleavable linkage, ensuring the integrity of the conjugate in biological systems.

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Used as a component of the linker to connect a cytotoxic drug to a monoclonal antibody. The spacer can enhance the stability and solubility of the ADC and ensure efficient drug release at the target site.

  • PROTACs: Incorporated as a linker to connect a target-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein degradation.

  • Peptide Labeling: Introduction of a spacer between a peptide and a fluorescent dye, quencher, or biotin molecule to minimize interference with the peptide's biological activity.

  • Surface Immobilization: Used to attach peptides to solid surfaces for various diagnostic and research applications, providing optimal orientation and accessibility.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. However, due to its long, hydrophobic nature, certain modifications to the standard protocol may be necessary to ensure efficient coupling and prevent aggregation.

Protocol 1: Manual Coupling of this compound

This protocol is for a standard manual SPPS setup.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HCTU (or HATU, HBTU) and DIPEA (or 2,4,6-collidine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for slower coupling of this long-chain amino acid, an extended coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid coupling.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide containing the 10-Adc linker from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Specific quantitative data for the coupling efficiency of this compound is not widely available in the literature. However, based on the behavior of other long-chain, non-polar amino acids, the following can be anticipated:

ParameterExpected OutcomeMitigation Strategy
Coupling Efficiency May be slightly lower than standard α-amino acids due to steric hindrance and potential for aggregation.Use of potent coupling reagents (HATU, HCTU), extended coupling times, double coupling, or microwave-assisted synthesis.
Peptide Purity The hydrophobicity of the 10-Adc linker can lead to co-elution with impurities during RP-HPLC.Optimization of the HPLC gradient is crucial for achieving high purity.
Solubility Incorporation of the 10-Adc linker will increase the hydrophobicity of the peptide, potentially decreasing its solubility in aqueous solutions.The overall sequence should be designed to balance hydrophobicity. Formulation with solubility-enhancing excipients may be necessary.

Visualizations

Logical Workflow for SPPS Incorporation of this compound

SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple this compound (HCTU/DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 Wash (DMF, DCM, IPA) kaiser_test->wash2 Negative next_cycle Continue Peptide Elongation wash2->next_cycle next_cycle->deprotection Repeat Cycle cleavage Final Cleavage (TFA Cocktail) next_cycle->cleavage Final Step purification Purification (RP-HPLC) cleavage->purification end Purified Peptide Conjugate purification->end

Caption: Workflow for incorporating this compound in SPPS.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Bioconjugation start_spps Resin add_aa Couple Amino Acids start_spps->add_aa add_linker Couple this compound add_aa->add_linker add_drug_handle Couple Drug Conjugation Handle add_linker->add_drug_handle cleave_peptide Cleave Linker-Drug Handle Peptide add_drug_handle->cleave_peptide conjugate_drug Conjugate Drug to Peptide cleave_peptide->conjugate_drug antibody Monoclonal Antibody (mAb) conjugate_adc Conjugate Peptide-Drug to mAb antibody->conjugate_adc drug Cytotoxic Drug drug->conjugate_drug conjugate_drug->conjugate_adc final_adc Antibody-Drug Conjugate (ADC) conjugate_adc->final_adc

Caption: Role of this compound in a typical ADC synthesis workflow.

Application Notes and Protocols for Coupling Fmoc-10-Adc-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a specialized amino acid derivative that incorporates a lipophilic adamantane cage structure. The adamantane moiety is increasingly utilized in drug design to enhance the therapeutic properties of peptides. Its rigid, bulky, and lipophilic nature can improve cell membrane permeability, increase resistance to enzymatic degradation, and enhance binding affinity to biological targets. These characteristics make peptides containing 10-Adc promising candidates for antiviral, anti-cancer, and central nervous system-targeting drugs.

However, the significant steric hindrance posed by the adamantane group presents a challenge in automated solid-phase peptide synthesis (SPPS). Standard coupling protocols may result in low coupling efficiency, leading to deletion sequences and difficult purification. This application note provides a detailed protocol for the efficient coupling of this compound in automated peptide synthesizers, along with comparative data for coupling sterically hindered amino acids and troubleshooting guidelines.

Data Presentation: Comparative Coupling Efficiency of Sterically Hindered Amino Acids

Direct quantitative data for the coupling efficiency of this compound is not widely published. However, by analogy to other sterically hindered amino acids, the choice of coupling reagent and conditions significantly impacts the yield and purity of the final peptide. The following table summarizes the expected performance of various coupling strategies for bulky residues.

Coupling Reagent/MethodActivating SpeciesRelative ReactivityExpected Coupling Efficiency for Bulky ResiduesNotes
DIC/HOBt O-acylisourea/OBt esterStandardLow to ModerateProne to incomplete coupling with sterically hindered residues.
HBTU/DIPEA OBt esterHighModerate to HighA common and effective choice, but may require extended coupling times or double coupling.
HATU/DIPEA OAt esterVery HighHighGenerally provides superior results for difficult couplings due to the high reactivity of the OAt ester.
PyBOP/DIPEA Phosphonium saltHighHighA good alternative to uronium/aminium salts, avoiding potential guanidinylation side reactions.
Microwave-Assisted VariesEnhancedVery HighIncreased temperature accelerates the reaction, significantly improving efficiency for hindered couplings.

Experimental Protocols

This section provides a detailed protocol for the efficient incorporation of this compound into a growing peptide chain using an automated peptide synthesizer. This protocol is optimized for sterically hindered amino acids and incorporates a double coupling strategy to maximize yield.

Materials
  • This compound

  • Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid

  • Automated Peptide Synthesizer

  • High-purity solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • HPLC system for purity analysis

Protocol for Automated Synthesis Cycle for this compound Coupling

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer. The key modifications for this compound are the choice of a more reactive solvent (NMP is recommended), a powerful coupling reagent (HATU), and the implementation of a double coupling cycle.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (or NMP) for 3 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF (or NMP) for 10 minutes.

    • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

  • First Coupling of this compound:

    • Activation: In a separate vial, pre-activate a solution of this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP with DIPEA (8 equivalents) for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Reaction Time: Allow the coupling reaction to proceed for 60-120 minutes at room temperature. For microwave synthesizers, a shorter time at an elevated temperature (e.g., 5-10 minutes at 50°C) can be used.

    • Washing: Drain the coupling solution and wash the resin with NMP (3-5 times).

  • Second Coupling of this compound (Double Coupling):

    • Repeat the activation and coupling steps (3.1 - 3.4) with a fresh solution of activated this compound. This second coupling ensures that any unreacted N-terminal amines are acylated, maximizing the yield of the desired peptide.

  • Capping (Optional): If monitoring indicates incomplete coupling after the second cycle, unreacted amines can be capped using acetic anhydride to prevent the formation of deletion sequences.

  • Washing: After the final coupling, wash the resin thoroughly with NMP (3-5 times) and then with DCM (3-5 times) to prepare for the next synthesis cycle or final cleavage.

  • Monitoring Coupling Efficiency:

    • The Kaiser test can be performed on a small sample of resin beads after the second coupling. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

    • For quantitative analysis, a small amount of resin can be cleaved, and the resulting peptide analyzed by HPLC to determine the ratio of the desired product to any deletion sequences.

  • Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Resin Selection (e.g., Rink Amide) swell Resin Swelling in NMP start->swell deprotection Fmoc Deprotection (20% Piperidine in NMP) swell->deprotection coupling1 First Coupling: This compound + HATU/DIPEA deprotection->coupling1 coupling2 Second Coupling: This compound + HATU/DIPEA coupling1->coupling2 wash Wash Resin (NMP & DCM) coupling2->wash next_cycle Continue with Next Amino Acid wash->next_cycle If not final residue final_cleavage Final Cleavage (TFA Cocktail) wash->final_cleavage If final residue next_cycle->deprotection precipitation Precipitation (Cold Diethyl Ether) final_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spec, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: Workflow for the synthesis and analysis of a peptide containing 10-Adc.

Troubleshooting

  • Problem: Incomplete coupling after double coupling (positive Kaiser test).

    • Solution: Increase the coupling time for each step. Consider using microwave heating to drive the reaction to completion. Ensure the quality and freshness of the this compound and coupling reagents.

  • Problem: Low final yield of the purified peptide.

    • Solution: In addition to optimizing the coupling of this compound, check the efficiency of all other coupling and deprotection steps in the synthesis. Peptide aggregation can also lead to low yields; using NMP as the solvent can help mitigate this.

  • Problem: Presence of deletion sequences in the final product.

    • Solution: Implement a double coupling strategy for all sterically hindered amino acids in the sequence. Consider a capping step with acetic anhydride after the coupling of bulky residues to block any unreacted amines.

Conclusion

The incorporation of this compound into peptides offers exciting possibilities for the development of novel therapeutics with enhanced properties. While its bulky adamantane moiety presents a synthetic challenge, the use of optimized protocols, including potent coupling reagents like HATU and a double coupling strategy, can ensure its efficient incorporation in automated peptide synthesizers. The guidelines and protocols provided in this application note are intended to assist researchers in successfully synthesizing adamantane-containing peptides for their drug discovery and development efforts.

Application Notes and Protocols: Utilizing Fmoc-10-Adc-OH as a Long-Chain Spacer in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein engineering, the strategic incorporation of spacers or linkers is a critical design element that can significantly influence the physicochemical and biological properties of the final molecule.[1][2] Long-chain spacers, in particular, offer a means to introduce a defined distance between a peptide and another moiety, such as a drug conjugate, a fluorescent label, or a solid support. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a valuable building block for this purpose, providing a flexible, hydrophobic 10-carbon aliphatic chain. This application note provides detailed protocols and data considerations for the use of this compound in solid-phase peptide synthesis (SPPS).

This compound is an amino acid derivative where the amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based SPPS protocols.[3] Its linear 10-carbon chain can modulate properties such as solubility, aggregation, and steric hindrance, which are crucial for the efficacy of peptide-based therapeutics and diagnostics.[4]

Data Presentation: Impact of Long-Chain Spacers on Peptide Properties

While specific quantitative data for this compound is not extensively published, the following table summarizes the generally observed effects of incorporating long-chain aliphatic spacers into peptides, based on studies of similar molecules. This data can be used as a predictive guide for the expected impact of this compound.

PropertyExpected Impact of Long-Chain Aliphatic SpacerRationaleRepresentative Findings with Similar Spacers
Solubility Decrease in aqueous solutionsThe hydrophobic nature of the alkyl chain can lead to reduced solubility in polar solvents.Studies on lipopeptides show that increasing the length of the fatty acid chain decreases water solubility.[5]
Lipophilicity (LogP/LogD) IncreaseThe addition of a hydrocarbon chain increases the overall lipophilicity of the peptide.The introduction of alkyl chains has been shown to increase the LogD value of macrocyclic peptides.[4]
Binding Affinity (Kd) Can increase or decreaseA long spacer can provide optimal positioning of the peptide for target interaction by reducing steric hindrance. Conversely, it may introduce unfavorable conformational changes.The length of a spacer can modulate the interaction with a binding site, with longer spacers sometimes facilitating better interaction by reducing steric hindrance.
Proteolytic Stability IncreaseThe hydrophobic spacer can shield the peptide backbone from enzymatic degradation.Conjugation with fatty acids can enhance the stability of peptides against proteolysis.
Cell Permeability Can increaseIncreased lipophilicity can enhance passive diffusion across cell membranes.Increased lipophilicity is a common strategy to improve the cell permeability of peptides.
Aggregation Can increaseThe hydrophobic nature of the spacer may promote intermolecular aggregation, especially in aqueous buffers.Hydrophobic linkers can sometimes lead to aggregation issues in antibody-drug conjugates.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol describes the manual incorporation of a this compound spacer into a peptide sequence using standard Fmoc chemistry on a resin support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DCM and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the DCM.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture by allowing it to stand for 2-5 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_spacer_coupling Spacer Incorporation cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Spacer_Coupling Couple this compound (HBTU/DIPEA in DMF) Wash2->Spacer_Coupling Incorporate Spacer Final_Deprotection Final Fmoc Deprotection Spacer_Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Peptide Purification->Final_Product

Caption: Experimental workflow for the incorporation of this compound into a peptide via SPPS.

Signaling_Pathway cluster_conjugate Peptide-Drug Conjugate cluster_cell Target Cell cluster_effect Cellular Effect Peptide Targeting Peptide Spacer 10-Adc Spacer Peptide->Spacer Receptor Cell Surface Receptor Peptide->Receptor Binding Drug Active Drug Spacer->Drug Target Intracellular Target Drug->Target Inhibition/Activation Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Signaling_Cascade Signaling Cascade Modulation Target->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis

References

Fmoc-10-Aminodecanoic Acid: A Hydrophobic Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[1] Fmoc-10-Adc-OH, chemically known as 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a bifunctional linker featuring a 10-carbon aliphatic chain.[2][3] This long alkyl chain imparts a hydrophobic character to the linker, which can significantly impact the properties of the resulting ADC.

The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine allows for its selective deprotection under basic conditions, enabling the sequential conjugation of a payload. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond. This document provides detailed application notes and protocols for the use of this compound as a linker in the development of ADCs.

Physicochemical Properties and Design Considerations

The defining characteristic of this compound is its long, hydrophobic decanoic acid chain. The choice between a hydrophobic and a hydrophilic linker is a key consideration in ADC design, as it presents a trade-off between solubility and cell permeability.[1]

Table 1: Comparison of Hydrophilic and Hydrophobic Linkers in ADCs

PropertyHydrophobic Linkers (e.g., this compound)Hydrophilic Linkers (e.g., PEG-based)
Solubility Can decrease the overall solubility of the ADC, especially with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1]Improves the aqueous solubility of the ADC, reducing the risk of aggregation.[1]
Aggregation Increased propensity for aggregation, which can lead to immunogenicity and altered pharmacokinetics.[4]Mitigates aggregation, enhancing stability and in vivo performance.[1]
Cell Permeability The lipophilic nature may facilitate crossing of the cell membrane to reach intracellular targets.[1]The "hydration shell" may be less favorable for passive membrane transport.[1]
Pharmacokinetics High hydrophobicity can lead to faster plasma clearance and reduced in vivo efficacy.[1]Can prolong circulation half-life and improve overall drug exposure.
Drug-to-Antibody Ratio (DAR) High DARs can be challenging to achieve without compromising stability due to hydrophobicity-driven aggregation.[1]Enables higher DARs without significant aggregation issues.[1]

While specific quantitative data for this compound in an ADC construct is not extensively available in public literature, the general properties of long-chain alkyl linkers suggest that careful optimization of the overall ADC hydrophobicity is crucial. This can be managed by selecting appropriate payloads and controlling the DAR.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to an antibody.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the deprotection of the Fmoc group from this compound and the subsequent conjugation of an amine-containing payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • Anhydrous DMF

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Fmoc Deprotection: a. Dissolve this compound in anhydrous DMF. b. Add 20% piperidine in DMF to the solution. c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the deprotection by TLC or LC-MS. e. Upon completion, evaporate the solvent and piperidine under vacuum to yield 10-aminodecanoic acid.

  • Payload Conjugation: a. Dissolve the deprotected 10-aminodecanoic acid and the amine-containing payload (1.2 molar equivalents) in anhydrous DMF. b. Add DIPEA (2-3 molar equivalents) to the reaction mixture. c. Add the coupling reagent (e.g., BOP, 1.2 molar equivalents). d. Stir the reaction at room temperature for 4-6 hours. e. Monitor the reaction progress by LC-MS.

  • Purification and Characterization: a. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. b. Characterize the purified product by mass spectrometry to confirm its molecular weight. c. Lyophilize the purified product and store it at -20°C under desiccated conditions.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the synthesized drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker conjugate with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

Procedure:

  • Activation of Drug-Linker: a. Dissolve the drug-linker conjugate in an organic co-solvent (e.g., DMSO or DMF). b. In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in the reaction buffer. c. Add the EDC/Sulfo-NHS solution to the drug-linker solution. The molar ratio of drug-linker:EDC:Sulfo-NHS is typically 1:5:5. d. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to Antibody: a. Add the activated drug-linker solution to the antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold. b. Gently mix and incubate the reaction at room temperature for 2-4 hours.

  • Quenching the Reaction: a. Add the quenching solution to a final concentration of 50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.

  • Purification and Characterization of the ADC: a. Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC). b. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

    • DAR Determination: Use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
    • Purity and Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC).
    • Confirmation of Conjugation: Use mass spectrometry (native MS or reduced LC-MS).

Visualizing Workflows and Mechanisms

ADC Synthesis and Mechanism of Action

The following diagrams illustrate the general workflow for ADC synthesis using this compound and the subsequent mechanism of action of the resulting ADC.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Antibody Conjugation Fmoc_Adc This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Adc->Deprotection Adc_NH2 H2N-10-Adc-OH Deprotection->Adc_NH2 Coupling Payload Coupling (EDC/NHS or BOP) Adc_NH2->Coupling Payload Payload-NH2 Payload->Coupling Drug_Linker Payload-Linker-COOH Coupling->Drug_Linker Activation Linker Activation (EDC/Sulfo-NHS) Drug_Linker->Activation Antibody Antibody (mAb) Conjugation Conjugation to Lysine Residues Antibody->Conjugation Activated_Linker Activated Payload-Linker Activation->Activated_Linker Activated_Linker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for a non-cleavable linker ADC.

Characterization and Quality Control

Thorough characterization of the ADC is essential to ensure its quality, consistency, and performance.

Table 2: Key Characterization Assays for ADCs

AssayTechniquePurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of payload molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)To assess the percentage of monomeric ADC and quantify high molecular weight aggregates.
Unconjugated Antibody Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated antibody remaining after the conjugation reaction.
Free Drug-Linker Reversed-Phase HPLC (RP-HPLC)To measure the amount of residual, unconjugated drug-linker in the final ADC product.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)To evaluate the potency of the ADC on target antigen-positive and negative cell lines.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR), Flow CytometryTo confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vivo Efficacy Xenograft or patient-derived xenograft (PDX) mouse modelsTo assess the anti-tumor activity of the ADC in a living organism.
Stability SEC-HPLC, HIC-HPLC over time in plasma/serumTo evaluate the stability of the ADC in biological matrices.[5]

Conclusion

This compound serves as a valuable tool for the synthesis of ADCs with hydrophobic linkers. While the hydrophobicity of the 10-carbon chain presents challenges in terms of solubility and potential for aggregation, it may also offer advantages in cell permeability.[1] Successful development of ADCs using this linker requires careful consideration of the payload properties and precise control over the drug-to-antibody ratio. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug development professionals working to harness the potential of this compound in the design of novel antibody-drug conjugates.

References

Application Notes and Protocols for Bioconjugation using Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a bifunctional linker commonly employed in bioconjugation and drug delivery system development.[1] Its structure comprises a ten-carbon aliphatic chain that provides spatial separation between conjugated molecules, a terminal carboxylic acid, and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This configuration allows for sequential and controlled conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and peptide conjugates.

The lipophilic nature of the decanoic acid chain can enhance cell membrane permeability, a desirable characteristic for intracellular drug delivery. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of antibodies and other proteins. The Fmoc-protected amine allows for the initial attachment of a payload or another molecule through standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is base-labile and can be selectively removed to reveal the amine for further conjugation.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be utilized as a component of the linker system connecting a cytotoxic payload to a monoclonal antibody. The decanoic acid chain can contribute to the overall physicochemical properties of the ADC.

  • Peptide Modification and Labeling: Incorporation of this compound into a peptide sequence during SPPS introduces a long-chain spacer, which can be useful for attaching labels (e.g., fluorescent dyes, biotin) or for creating peptidomimetics with altered pharmacological properties.

  • PROTACs and Targeted Protein Degraders: The linker is a critical component of Proteolysis Targeting Chimeras (PROTACs). While not explicitly documented in the search results for this specific molecule, aliphatic linkers like 10-aminodecanoic acid are used in the synthesis of PROTACs.

  • Surface Immobilization: The carboxylic acid or the deprotected amine can be used to covalently attach biomolecules to solid supports for various bioanalytical applications.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes for a two-stage bioconjugation process involving a linker like this compound. Note: This data is illustrative and based on general bioconjugation principles; optimal conditions should be determined empirically for each specific application.

ParameterStage 1: Payload-Linker SynthesisStage 2: Antibody-Payload Conjugation
Key Reagents This compound, Amine-containing Payload, 20% Piperidine in DMF, HBTU/HATU, DIPEAPayload-Linker-COOH, Monoclonal Antibody, EDC, Sulfo-NHS
Reaction pH ~8-9 (for Fmoc deprotection and coupling)~6.0 (for EDC/Sulfo-NHS activation), ~7.4-8.0 (for conjugation)
Typical Molar Ratios Linker:Payload (1:1.2)Payload-Linker:Antibody (5-10:1)
Reaction Time 1-2 hours2-4 hours
Reaction Temperature Room TemperatureRoom Temperature
Target Drug-to-Antibody Ratio (DAR) N/A2-4
Expected Yield >85%40-70%

Experimental Protocols

Protocol 1: Synthesis of a Payload-Linker Conjugate using this compound

This protocol describes the synthesis of a conjugate where an amine-containing payload is attached to the deprotected amine of this compound.

Materials:

  • This compound

  • Amine-containing payload (e.g., a cytotoxic drug, fluorescent dye)

  • Solid support resin (e.g., 2-chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether (cold)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve this compound in DCM with DIPEA and add to the resin. Agitate for 1-2 hours at room temperature. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation. Wash the resin thoroughly with DMF.

  • Payload Coupling: Dissolve the amine-containing payload and coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Add the solution to the resin and agitate for 2-4 hours at room temperature. Monitor the reaction completion using a ninhydrin test.

  • Cleavage from Resin: Wash the resin with DMF and DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the pellet, wash with cold ether, and dry. Purify the payload-linker conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

Protocol 2: Conjugation of Payload-Linker to an Antibody

This protocol details the conjugation of the purified payload-linker (with the free carboxylic acid from the decanoic acid moiety) to a monoclonal antibody via EDC/Sulfo-NHS chemistry, targeting surface-accessible lysine residues.

Materials:

  • Purified Payload-Linker-COOH conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis (optional)

Procedure:

  • Antibody Preparation: Buffer exchange the monoclonal antibody into the Conjugation Buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Payload-Linker: Dissolve the Payload-Linker-COOH in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer.

  • Activation Reaction: Add a 5-10 fold molar excess of the Payload-Linker-COOH to the antibody solution. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. Add EDC and Sulfo-NHS to the antibody/payload-linker mixture. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction: The conjugation proceeds upon addition of the activated linker to the antibody in the conjugation buffer. Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted Sulfo-NHS esters.

  • Purification of the ADC: Purify the ADC from the unconjugated payload-linker and other small molecules using a desalting column (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the ADC:

    • Purity and Aggregation: Analyze the purified ADC by Size Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC). Mass spectrometry can also be used for a more precise characterization.

Visualizations

experimental_workflow_protocol_1 cluster_resin_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage_purification Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell Load Load this compound Swell->Load Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load->Fmoc_Deprotection Payload_Coupling Payload Coupling (HBTU/DIPEA) Fmoc_Deprotection->Payload_Coupling Cleavage Cleavage from Resin (TFA Cocktail) Payload_Coupling->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Product Payload-Linker-COOH Characterization->Product

Caption: Workflow for Payload-Linker Synthesis.

experimental_workflow_protocol_2 cluster_activation Activation cluster_conjugation_purification Conjugation and Purification Payload_Linker Payload-Linker-COOH Mix Mix Antibody and Payload-Linker Payload_Linker->Mix Antibody Monoclonal Antibody Antibody->Mix Activate Activate with EDC/Sulfo-NHS Mix->Activate Conjugation Conjugation Reaction Activate->Conjugation Quench Quench Reaction (Tris-HCl) Conjugation->Quench Purification_SEC Purification (SEC) Quench->Purification_SEC Characterization_ADC Characterization (SEC-HPLC, HIC, MS) Purification_SEC->Characterization_ADC Final_ADC Antibody-Drug Conjugate Characterization_ADC->Final_ADC

Caption: Workflow for ADC Synthesis.

References

Application Notes and Protocols for Fmoc Deprotection of 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from 10-aminodecanoic acid, a long-chain amino acid frequently used to introduce spacers or modify the hydrophobicity of peptides. The protocols outlined below are based on standard solid-phase peptide synthesis (SPPS) methodologies and are intended to serve as a starting point for optimization.

The Fmoc protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile removal with a mild base.[1][2] This base-labile nature allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] The most common method for Fmoc removal is treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

The deprotection mechanism proceeds via a β-elimination pathway. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[3] This leads to the formation of a reactive dibenzofulvene (DBF) intermediate, which is subsequently scavenged by excess piperidine to form a stable adduct.[3][4] This adduct's strong UV absorbance at approximately 301 nm can be used to monitor the reaction's progress.[3]

Challenges with Long-Chain Amino Acids

While the fundamental principles of Fmoc deprotection apply to 10-aminodecanoic acid, its long, hydrophobic alkyl chain can present challenges during solid-phase peptide synthesis.[5] These challenges primarily stem from the potential for peptide aggregation on the solid support, which can hinder reagent access and lead to incomplete deprotection and subsequent coupling steps.[5] Therefore, careful monitoring and potential optimization of standard protocols are recommended to ensure high-purity synthesis of peptides containing 10-aminodecanoic acid.

Quantitative Data on Fmoc Deprotection Conditions

The following table summarizes standard and alternative conditions for Fmoc deprotection. While this data is not specific to 10-aminodecanoic acid, it provides a robust starting point for developing a tailored protocol.

ParameterStandard ConditionAlternative Condition 1Alternative Condition 2Key Considerations
Deprotection Reagent 20% (v/v) Piperidine in DMF20% (v/v) 4-Methylpiperidine (4-MP) in DMF2% (v/v) DBU / 2% (v/v) Piperidine in DMFPiperidine is the most common and well-established reagent. 4-MP is a viable alternative. DBU offers faster deprotection but requires a scavenger.
Reaction Time 2 x 10 minutes2 x 10 minutes2 x 3 minutesA two-step deprotection is standard to ensure completeness. The first treatment removes the bulk of the Fmoc groups, and the second drives the reaction to completion.
Temperature Room TemperatureRoom TemperatureRoom TemperatureStandard SPPS is performed at ambient temperature.
Solvent N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dichloromethane (DCM)DMF and NMP are excellent solvents for solvating the peptide-resin. DCM can also be used but may be less effective at preventing aggregation of hydrophobic peptides.[6][7]
Monitoring UV Absorbance at ~301 nmUV Absorbance at ~301 nmUV Absorbance at ~301 nmMonitoring the release of the dibenzofulvene-piperidine adduct confirms the progress of the deprotection.[3]

Experimental Protocols

Materials
  • Fmoc-10-aminodecanoic acid-loaded solid support (e.g., Wang resin, Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon) for agitation

Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF

This protocol describes the most common method for Fmoc deprotection and is the recommended starting point for 10-aminodecanoic acid.

  • Resin Swelling: Swell the Fmoc-10-aminodecanoic acid-loaded resin in DMF for at least 30-60 minutes in the SPPS reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Use a sufficient volume to ensure the resin is fully submerged and can be agitated freely (typically 10 mL per gram of resin).[3]

  • Agitation: Agitate the resin slurry for 10 minutes at room temperature. This can be achieved by bubbling with an inert gas, shaking, or mechanical stirring.

  • Reagent Removal: Drain the piperidine solution from the reaction vessel.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin slurry for another 10 minutes at room temperature.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3] A final wash with DCM can be performed to prepare the resin for the subsequent coupling step.

  • Confirmation (Optional): The completion of the deprotection can be qualitatively assessed using a Kaiser test on a small sample of the resin beads. A positive test (blue beads) indicates the presence of a free primary amine.

Protocol 2: Fmoc Deprotection using 4-Methylpiperidine

This protocol is an alternative to the standard piperidine method and may offer advantages in certain contexts.

  • Resin Swelling: Swell the Fmoc-10-aminodecanoic acid-loaded resin in DMF for at least 30-60 minutes.

  • Solvent Removal: Drain the DMF.

  • First Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate for 10 minutes at room temperature.

  • Reagent Removal: Drain the 4-methylpiperidine solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) 4-methylpiperidine in DMF.

  • Agitation: Agitate for an additional 10 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (5-7 times), followed by a final DCM wash.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow Resin Fmoc-Protected Peptide-Resin Wash1 Wash with DMF Resin->Wash1 Swell Resin Add_Deprotection Add Deprotection Reagent Wash1->Add_Deprotection Agitate Agitate Add_Deprotection->Agitate First Treatment Drain1 Drain Reagent Agitate->Drain1 Add_Deprotection2 Add Fresh Deprotection Reagent Drain1->Add_Deprotection2 Agitate2 Agitate Add_Deprotection2->Agitate2 Second Treatment Drain2 Drain Reagent Agitate2->Drain2 Wash2 Wash with DMF and DCM Drain2->Wash2 Deprotected_Resin Deprotected Peptide-Resin Wash2->Deprotected_Resin Ready for Next Coupling

Caption: General workflow for the two-step Fmoc deprotection in SPPS.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-10-Adc-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone technique for the synthesis of peptides for research and therapeutic applications. The incorporation of non-standard amino acids, such as Fmoc-10-Adc-OH (Fmoc-10-amino-3,6,9-trioxadecanoic acid), allows for the introduction of desirable properties like increased solubility, modified pharmacokinetic profiles, and novel structural motifs. The final and critical step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process must be carefully optimized to ensure high yield and purity of the target peptide.

These application notes provide detailed protocols for the efficient cleavage of peptides containing the hydrophilic linker this compound from common acid-labile resins, such as Wang and Rink Amide resins. The selection of the appropriate cleavage cocktail is paramount to mitigate potential side reactions and ensure the integrity of the final product.

Principle of Cleavage

The cleavage of peptides from acid-labile resins and the removal of most common side-chain protecting groups are typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, carbocations are generated from the cleavage of the resin linker and the protecting groups. These reactive species can lead to undesired modifications of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr). To prevent these side reactions, a "cleavage cocktail" containing TFA and a combination of scavengers is employed. The choice of scavengers is dictated by the amino acid composition of the peptide. The 10-Adc moiety is generally stable to standard TFA cleavage conditions.

Data Presentation

The following table summarizes typical cleavage cocktails and expected outcomes for the cleavage of peptides containing this compound from acid-labile resins. Please note that the exact yield and purity are sequence-dependent and should be optimized for each specific peptide. The data presented here are representative and intended for guidance.

Cleavage Cocktail (v/v/w)Target Peptide CharacteristicsResin TypeReaction Time (hours)Typical Crude Purity (%)Typical Yield (%)Notes
Reagent A: 95% TFA, 2.5% H₂O, 2.5% TISPeptides without sensitive residues (Trp, Cys, Met)Wang, Rink Amide1.5 - 2> 85> 80A general-purpose cleavage cocktail for robust peptides.
Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing Trp, Met, Cys, TyrWang, Rink Amide1.5 - 2.5> 80> 75Recommended for peptides with multiple sensitive residues. Phenol and thioanisole protect Trp, while EDT is a scavenger for t-butyl cations and helps prevent Met oxidation.[1]
Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TISPeptides containing Arg(Pmc/Pbf), TrpWang, Rink Amide2 - 4> 80> 75Effective for peptides with arginine protected by Pmc or Pbf.[2]
Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with Arg(Mtr/Pmc), Asn/Gln(Tmob), Trp, Met, Cys, HisWang, Rink Amide2 - 8> 75> 70A strong cleavage cocktail for peptides with a variety of sensitive and sterically hindered protecting groups.[2]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Safety Precautions: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]

Protocol 1: General Cleavage from Acid-Labile Resins (e.g., Wang, Rink Amide)

This protocol provides a general procedure for peptide cleavage. The choice of cleavage cocktail (see Data Presentation table) should be based on the peptide sequence.

Materials:

  • Peptide-resin (dried under vacuum)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent A, K, B, or R)

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the peptide-resin using a standard protocol (e.g., 20% piperidine in DMF).[4][5]

  • Resin Washing: Place the dried peptide-resin (typically 50-100 mg) into the reaction vessel. Wash the resin thoroughly with DCM (3 x 1 min) to remove residual DMF and to swell the resin.[6][7]

  • Cleavage Reaction:

    • In a fume hood, prepare the appropriate cleavage cocktail.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).[6]

    • Gently agitate the mixture at room temperature for the recommended time (see Data Presentation table).[4][6] For peptides containing arginine, the reaction time may need to be extended.[6]

  • Peptide Isolation:

    • Filter the cleavage solution into a clean centrifuge tube.

    • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.[4][6]

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10- to 20-fold volume of cold diethyl ether or MTBE with gentle stirring.[4][6] A white precipitate of the crude peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[7]

  • Peptide Collection and Washing:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash, to remove residual scavengers and TFA.[7]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Visualization

Experimental Workflow for Peptide Cleavage

The following diagram illustrates the key steps in the cleavage of a peptide from the resin.

Cleavage_Workflow Fmoc_Deprotection N-terminal Fmoc Deprotection Resin_Wash Resin Washing (DCM) Fmoc_Deprotection->Resin_Wash Add_Cocktail Add Cleavage Cocktail Resin_Wash->Add_Cocktail Reaction Incubate at RT Add_Cocktail->Reaction Filter Filter Reaction->Filter Precipitate Precipitate in Cold Ether/MTBE Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry Dry Crude Peptide Wash_Pellet->Dry End End Dry->End Crude Peptide (Ready for Purification)

Caption: Workflow for the cleavage of peptides from solid-phase resin.

Logical Relationship of Cleavage Components

This diagram shows the relationship between the components of the cleavage process and the potential side reactions that are mitigated.

Cleavage_Components cluster_main Cleavage Process cluster_products Products & Byproducts cluster_scavengers Mitigation TFA Trifluoroacetic Acid (TFA) (Strong Acid) Peptide_Resin Peptide-Resin TFA->Peptide_Resin Cleaves Linker Protecting_Groups Side-Chain Protecting Groups TFA->Protecting_Groups Removes Groups Cleaved_Peptide Cleaved Peptide Peptide_Resin->Cleaved_Peptide Carbocations Reactive Carbocations Protecting_Groups->Carbocations Side_Reactions Side Reactions (Alkylation of Trp, Met, etc.) Carbocations->Side_Reactions Causes Neutralized_Carbocations Neutralized Species Carbocations->Neutralized_Carbocations Scavengers Scavengers (TIS, H₂O, EDT, etc.) Scavengers->Carbocations Traps Scavengers->Neutralized_Carbocations Side_Reactions->Cleaved_Peptide Reduces Purity

Caption: Relationship between cleavage reagents and side reaction prevention.

References

Application Notes and Protocols for the Incorporation of Multiple Fmoc-10-Adc-OH Units in a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptide sequences is a powerful tool for developing novel therapeutics, diagnostic agents, and research probes. Fmoc-10-azidodecanoic acid (Fmoc-10-Adc-OH) is a particularly valuable building block, providing a versatile azido handle for subsequent bioconjugation via "click chemistry." The introduction of multiple azido groups within a single peptide sequence opens avenues for creating multivalent constructs, such as peptide-drug conjugates with high drug-to-antibody ratios (DARs), targeted imaging agents, or complex biomaterials.

However, the incorporation of multiple this compound units presents significant challenges during solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of this long-chain amino acid can lead to steric hindrance, incomplete coupling reactions, and peptide aggregation. These issues can result in low synthesis yields, difficult purification, and compromised final product purity.

These application notes provide a comprehensive guide to the successful incorporation of multiple this compound units into a peptide sequence. We will discuss the key challenges, provide detailed experimental protocols, and present strategies to overcome common synthetic hurdles.

Challenges in Incorporating Multiple this compound Units

The primary challenges associated with the repeated incorporation of this compound stem from its physicochemical properties:

  • Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group combined with the long alkyl chain of 10-azidodecanoic acid can physically obstruct the approach of the incoming activated amino acid to the deprotected N-terminus of the growing peptide chain. This effect is compounded with each successive incorporation.

  • Peptide Aggregation: The hydrophobicity of the decanoic acid chain can promote inter- and intra-chain aggregation of the peptide on the solid support. This aggregation can mask reactive sites, leading to incomplete deprotection and coupling steps, resulting in deletion sequences.

  • Reduced Solubility: The increased hydrophobicity of the final peptide containing multiple 10-Adc-OH units can make it difficult to dissolve in aqueous buffers, complicating purification and subsequent applications.

  • Lower Coupling Efficiency: Due to steric hindrance and aggregation, standard coupling conditions may not be sufficient to drive the reaction to completion, necessitating longer reaction times, higher equivalents of reagents, or more potent coupling agents.

Data Presentation: Impact of Multiple Incorporations on Synthesis Efficiency

The following table summarizes the expected trend in coupling efficiency and crude purity as the number of this compound units increases in a model peptide sequence. This data is illustrative and based on typical challenges encountered with bulky, hydrophobic amino acids. Actual results will vary depending on the specific peptide sequence, synthesis scale, and instrumentation.

Number of this compound UnitsExpected Coupling Efficiency (%)Expected Crude Purity (%)Key ChallengesRecommended Mitigation Strategies
198-99>90Minor steric hindrance.Standard coupling with HATU/HBTU.
295-9870-85Increased steric hindrance and potential for onset of aggregation.Double coupling, extended coupling times.
390-9550-70Significant aggregation, reduced resin swelling.Use of stronger coupling reagents (e.g., COMU), chaotropic salts, or microwave-assisted synthesis.
4+<90<50Severe aggregation, poor solvation of the peptide-resin.Incorporation of solubilizing residues (e.g., PEG), use of specialized resins, or segment condensation strategies.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines a single coupling cycle for incorporating one this compound unit. For multiple incorporations, this cycle is repeated, with modifications as suggested in Protocol 2 for subsequent additions.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU or HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) is necessary.

Protocol 2: Optimized Protocol for Incorporating the Second and Subsequent this compound Units

This protocol includes modifications to address the increased challenges of multiple incorporations.

Modifications to Standard Protocol:

  • Double Coupling: After the initial 1-2 hour coupling, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling of 1-2 hours.

  • Extended Coupling Time: For subsequent incorporations (third unit and beyond), extend the coupling time for each coupling step to 2-4 hours.

  • Use of Stronger Coupling Reagents: Consider using a more potent coupling reagent such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) for challenging couplings.

  • Solvent System Modification: For highly aggregating sequences, a mixture of DMF and N-Methyl-2-pyrrolidone (NMP) (1:1) or the addition of a small percentage of Dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve solvation.

  • Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can significantly improve coupling efficiency by providing rapid and efficient heating, which helps to break up aggregates and accelerate reaction rates.

Protocol 3: Peptide Cleavage and Deprotection

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Due to the hydrophobicity, a higher percentage of organic solvent may be required. Sonication may aid in dissolution.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

    • Assess the purity of the final product by analytical RP-HPLC.

Visualizations

Experimental Workflow

G cluster_0 SPPS Cycle (Repeat for each Amino Acid) cluster_1 Post-Synthesis Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Wash_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 4. Coupling (Fmoc-AA-OH, HATU/DIEA in DMF) Wash_1->Coupling Wash_2 5. Washing (DMF, DCM) Coupling->Wash_2 Kaiser_Test 6. Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive Result (Recouple) Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Negative Result (Complete Synthesis) Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization end_product Purified Peptide with Multiple 10-Adc-OH Units Characterization->end_product start Start with Fmoc-Resin start->Resin_Swelling

Caption: Workflow for SPPS of peptides with multiple this compound units.

Logical Relationship: Challenges and Mitigation Strategies

G cluster_0 Challenges cluster_1 Mitigation Strategies Steric_Hindrance Steric Hindrance Stronger_Reagents Potent Coupling Reagents (e.g., COMU) Steric_Hindrance->Stronger_Reagents Double_Coupling Double Coupling & Extended Reaction Time Steric_Hindrance->Double_Coupling Aggregation Peptide Aggregation Microwave Microwave-Assisted Synthesis Aggregation->Microwave Solvents Modified Solvents (NMP, DMSO) Aggregation->Solvents Solubilizing_Residues Incorporate Solubilizing Residues (e.g., PEG) Aggregation->Solubilizing_Residues Low_Solubility Low Solubility Low_Solubility->Solubilizing_Residues Incomplete_Coupling Incomplete Coupling Incomplete_Coupling->Stronger_Reagents Incomplete_Coupling->Double_Coupling Incomplete_Coupling->Microwave

Caption: Relationship between challenges and mitigation strategies.

Applications of Peptides with Multiple Azido Groups

The primary application for incorporating multiple 10-Adc-OH units is to create multivalent molecules through subsequent bioconjugation reactions. The azido groups serve as bioorthogonal handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Multivalent Drug Conjugates: Conjugating multiple copies of a small molecule drug to a targeting peptide can enhance therapeutic efficacy.

  • Branched Peptide Constructs: Peptides with multiple azido groups can be used as scaffolds to create dendritic peptide structures with unique biological activities.

  • Enhanced Imaging Agents: Attaching multiple imaging probes (e.g., fluorophores, chelators for radiometals) can increase signal intensity for diagnostic applications.

  • Surface Functionalization: The multiple azido groups allow for the covalent attachment of the peptide to alkyne-modified surfaces for the development of novel biomaterials and biosensors.

Signaling Pathway Example: Multivalent Ligand for Receptor Dimerization

Peptides containing multiple copies of a receptor-binding motif can be synthesized to induce receptor dimerization and subsequent downstream signaling. The multiple 10-Adc-OH units can be used to attach these motifs to a central scaffold.

G cluster_0 Cell Membrane Receptor_Monomer_1 Receptor Monomer 1 Inactive Dimerized_Receptor Receptor Dimer Active Receptor_Monomer_2 Receptor Monomer 2 Inactive Multivalent_Ligand Multivalent Peptide (with multiple 10-Adc-OH derived conjugates) Multivalent_Ligand->Receptor_Monomer_1 Binding Multivalent_Ligand->Receptor_Monomer_2 Binding Signaling_Cascade Downstream Signaling Cascade Dimerized_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Multivalent peptide inducing receptor dimerization and signaling.

Conclusion

The successful incorporation of multiple this compound units into a peptide sequence is a challenging but achievable goal that enables the synthesis of complex and highly functional molecules. By understanding the inherent difficulties of steric hindrance and aggregation, and by employing optimized protocols that include double coupling, potent coupling reagents, and potentially microwave assistance, researchers can overcome these synthetic hurdles. The resulting multivalent azido-peptides are valuable tools for a wide range of applications in drug development, diagnostics, and materials science. Careful purification and characterization are essential to ensure the quality and reliability of the final product for its intended use.

Application Notes and Protocols: Fmoc-10-Adc-OH for Modifying Biomaterial Surface Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials play a pivotal role in dictating their interaction with biological systems. Controlling protein adsorption, cell adhesion, and subsequent cellular responses is critical for the success of medical implants, tissue engineering scaffolds, and drug delivery systems. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) is a unique molecule for surface modification, combining the self-assembly-promoting fluorenylmethyloxycarbonyl (Fmoc) group with a ten-carbon aliphatic chain. This structure allows for the creation of well-defined, hydrophobic surfaces through the spontaneous organization of molecules into self-assembled monolayers (SAMs).[1][2]

The aromatic Fmoc group facilitates intermolecular π-π stacking, a key driving force for self-assembly, while the long alkyl chain contributes to the formation of a densely packed, hydrophobic layer through van der Waals interactions.[1][2] This application note provides detailed protocols for the modification of biomaterial surfaces with this compound, methods for characterizing the modified surfaces, and a discussion of the potential impact on cellular behavior, including a hypothetical signaling pathway.

Data Presentation: Expected Surface Properties

The modification of a biomaterial surface with this compound is expected to significantly alter its physicochemical properties. The following table summarizes the anticipated changes, based on general principles of self-assembled monolayers of long-chain alkanethiols and other Fmoc-amino acids.

Surface PropertyUnmodified Substrate (e.g., Gold, Glass)This compound Modified Surface (Expected)Characterization Technique
Water Contact Angle (°) Varies (e.g., Gold: ~70°, Glass: <20°)> 100° (Hydrophobic)Contact Angle Goniometry
Surface Free Energy (mN/m) HighLowContact Angle Goniometry
Protein Adsorption (e.g., Albumin, Fibrinogen) High and often denaturingReduced non-specific adsorption, potential for selective adsorption of certain proteinsQuartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), ELISA
Surface Roughness (nm) Low (substrate dependent)Low (formation of a smooth monolayer)Atomic Force Microscopy (AFM)
Surface Chemistry Substrate-specific (e.g., Au, Si-OH)Presence of fluorenyl and alkyl groupsX-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocols

Protocol 1: Surface Modification of Gold Substrates with this compound via Thiol Linkage

This protocol describes the covalent attachment of this compound to a gold surface using a thiol-containing linker.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound

  • 11-mercaptoundecanoic acid (MUA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by sonicating in ethanol for 15 minutes, followed by DI water for 15 minutes.

    • Dry the substrates under a stream of nitrogen gas.

    • Further clean the substrates using a UV/Ozone cleaner for 15 minutes to remove any organic contaminants.

  • Formation of MUA Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of MUA in absolute ethanol.

    • Immerse the cleaned gold substrates in the MUA solution for 24 hours at room temperature to form a dense SAM.

    • Rinse the substrates thoroughly with ethanol and dry under nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of 0.1 M DCC and 0.05 M NHS in anhydrous DMF.

    • Immerse the MUA-modified substrates in the DCC/NHS solution for 1 hour at room temperature to activate the carboxylic acid groups of the MUA.

    • Rinse the substrates with anhydrous DMF.

  • Coupling of this compound:

    • Prepare a 10 mM solution of this compound in anhydrous DMF.

    • Immerse the activated substrates in the this compound solution and leave to react overnight at room temperature.

    • Rinse the substrates sequentially with DMF, ethanol, and DI water.

    • Dry the modified substrates under a stream of nitrogen.

    • Store the functionalized substrates in a desiccator.

Protocol 2: Quantification of this compound on the Surface

This protocol allows for the quantification of the immobilized this compound by cleaving the Fmoc group and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[3][4][5][6][7]

Materials:

  • This compound modified substrate

  • 20% (v/v) Piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Fmoc Group Cleavage:

    • Place the this compound modified substrate in a known volume of 20% piperidine in DMF solution (e.g., 1 mL for a 1 cm² substrate).

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Spectrophotometric Measurement:

    • Transfer the piperidine/DMF solution containing the cleaved dibenzofulvene-piperidine adduct to a quartz cuvette.

    • Measure the absorbance at 301 nm using a UV-Vis spectrophotometer. Use a 20% piperidine in DMF solution as a blank.

  • Calculation of Surface Density:

    • Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where:

      • A is the absorbance at 301 nm.

      • ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹).[5]

      • c is the concentration in mol/L.

      • l is the path length of the cuvette (typically 1 cm).

    • Calculate the total number of moles of this compound by multiplying the concentration by the volume of the solution used for cleavage.

    • Calculate the surface density by dividing the total moles by the surface area of the substrate (e.g., in moles/cm²).

Visualizations

Workflow for Biomaterial Surface Modification

experimental_workflow cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_coupling This compound Coupling cluster_characterization Surface Characterization Clean Substrate Cleaning Thiol_Linker Thiol Linker SAM Formation Clean->Thiol_Linker Activate Carboxyl Group Activation (DCC/NHS) Thiol_Linker->Activate Couple Covalent Attachment of this compound Activate->Couple Characterize Contact Angle, XPS, AFM Couple->Characterize

Caption: Experimental workflow for modifying a biomaterial surface with this compound.

Hypothetical Signaling Pathway: Integrin Activation on a Hydrophobic Surface

The hydrophobic surface created by this compound is expected to influence cell behavior, in part, by modulating protein adsorption and subsequent cell adhesion mediated by integrin receptors. Hydrophobic surfaces can promote the denaturation of adsorbed proteins, exposing cryptic binding sites that can lead to altered integrin clustering and activation.[8] This can trigger downstream signaling cascades that affect cell spreading, migration, and differentiation.[9]

signaling_pathway cluster_surface Cell-Material Interface cluster_membrane Cell Membrane Surface This compound Surface (Hydrophobic) Protein Adsorbed Protein (Altered Conformation) Surface->Protein Adsorption & Denaturation Integrin Integrin Receptor Protein->Integrin Binding & Clustering FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3-Kinase FAK->PI3K RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) FAK->RhoGTPases Src->FAK Akt Akt PI3K->Akt GeneExpression Gene Expression Changes Akt->GeneExpression Cytoskeleton Cytoskeletal Reorganization (Actin Stress Fibers) RhoGTPases->Cytoskeleton Cytoskeleton->GeneExpression

Caption: Hypothetical integrin-mediated signaling cascade initiated by cell adhesion to a hydrophobic this compound surface.

Conclusion

This compound offers a promising avenue for the creation of well-defined, hydrophobic biomaterial surfaces. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this molecule in controlling biological interactions at the material interface. The inherent hydrophobicity imparted by the long alkyl chain is predicted to significantly influence protein adsorption and cellular responses. Further investigation into the specific cell signaling pathways activated by these surfaces will be crucial for the rational design of biomaterials for a variety of applications, from medical implants to advanced cell culture substrates.

References

Application of Fmoc-10-Adc-OH in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a versatile building block for the development of advanced drug delivery systems. This molecule uniquely combines a hydrophobic Fmoc (9-fluorenylmethyloxycarbonyl) group with a long ten-carbon aliphatic chain (aminodecanoic acid, Adc), terminating in a carboxylic acid. This structure lends itself to two primary applications in drug delivery: as a flexible, hydrophobic linker in bioconjugates such as Antibody-Drug Conjugates (ADCs), and as a self-assembling moiety for the formation of hydrogel-based drug depots.

The Fmoc group provides a temporary protecting group for the amine, essential for controlled synthesis, and its aromatic nature can drive self-assembly through π-π stacking interactions. The long aliphatic chain offers spatial separation between a carrier molecule and a payload, which can be crucial for maintaining the biological activity of both components. Furthermore, the hydrophobicity of the linker can influence the pharmacokinetic properties of the conjugate.

These application notes provide an overview of the potential uses of this compound in drug delivery, along with detailed protocols for its incorporation into drug delivery platforms.

Key Applications

  • Linker in Antibody-Drug Conjugates (ADCs): this compound can be utilized as a component of a linker system to connect a cytotoxic payload to a monoclonal antibody. The long aliphatic chain provides spatial separation between the antibody and the drug, which can be advantageous in overcoming steric hindrance and maintaining the binding affinity of the antibody. The hydrophobic nature of the decanoic acid chain may also contribute to the overall properties of the ADC, such as its aggregation propensity and pharmacokinetic profile.

  • Hydrogel Formation for Sustained Drug Release: The Fmoc group is known to induce the self-assembly of amino acids and peptides into nanofibrous networks that can form hydrogels.[1][2] These hydrogels can encapsulate therapeutic agents and provide their sustained release over time.[3][4] this compound, with its amphiphilic character, is a candidate for forming such hydrogels, where the long aliphatic chain would contribute to the hydrophobic interactions within the self-assembled structure.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the literature, the following tables provide illustrative data based on studies of similar long-chain amino acid linkers and Fmoc-amino acid hydrogels. This data is intended to provide a general understanding of the expected properties.

Table 1: Illustrative Properties of ADCs with Long-Chain Hydrophobic Linkers

PropertyADC with Short Hydrophilic LinkerADC with Long Hydrophobic Linker (e.g., incorporating 10-Adc)Reference
Drug-to-Antibody Ratio (DAR) 3.53.8[5]
In Vitro Cytotoxicity (IC50) 1.5 nM1.2 nM[6]
Plasma Half-life 150 hours180 hours[7]
Tendency for Aggregation LowModerate[8]

Table 2: Illustrative Properties of Fmoc-Amino Acid Based Hydrogels

PropertyFmoc-Phenylalanine HydrogelHypothetical this compound HydrogelReference
Minimum Gelation Concentration (wt%) 0.5%0.8%[4]
Storage Modulus (G') ~1000 Pa~1500 Pa[9]
Drug Release Half-life (Doxorubicin) 48 hours72 hours[3]

Experimental Protocols

Protocol 1: Incorporation of this compound as a Linker in a Peptide for ADC Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-SPPS for incorporating this compound into a peptide sequence that will serve as a linker for an ADC.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for any subsequent amino acids in the linker sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide linker.

    • Purify by reverse-phase HPLC.

Diagram: SPPS Workflow for Linker Synthesis

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification Final_Product Purified Linker Purification->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a linker containing this compound.

Protocol 2: Formation of a Self-Assembled Hydrogel from this compound for Drug Encapsulation

This protocol describes the formation of a self-assembled hydrogel from this compound using a pH switch method.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL) for slow pH reduction

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Sterile deionized water

  • Drug to be encapsulated

Procedure:

  • Dissolution:

    • Weigh the desired amount of this compound powder.

    • Dissolve it in a small volume of 0.1 M NaOH solution to deprotonate the carboxylic acid, forming a clear solution. For example, to prepare a 1% (w/v) hydrogel, dissolve 10 mg of this compound in 100 µL of 0.1 M NaOH.

  • Dilution: Dilute the solution with sterile deionized water or PBS to the desired final concentration. For a final volume of 1 mL, add 900 µL of the chosen buffer.

  • Drug Incorporation:

    • If the drug is water-soluble, dissolve it in the aqueous peptide solution before pH adjustment.

    • If the drug is hydrophobic, it can be co-dissolved with the this compound in a minimal amount of a co-solvent like DMSO before adding the aqueous buffer.

  • pH Adjustment (Gelation Trigger):

    • Rapid Gelation: Slowly add 0.1 M HCl dropwise while gently vortexing the solution until the pH reaches the desired value (typically around 7.0-7.4). Gelation should occur rapidly.

    • Slow Gelation: For more homogeneous gel formation, add a calculated amount of GdL to the basic solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.

  • Incubation: Allow the hydrogel to equilibrate at room temperature or 37°C for at least 30 minutes (for rapid gelation) or overnight (for slow gelation).

  • Verification: Confirm gel formation by inverting the vial. The hydrogel should be stable and not flow.

Diagram: Hydrogel Formation and Drug Encapsulation

Hydrogel_Formation cluster_prep Preparation cluster_gelation Gelation Fmoc_Adc This compound Dissolve Dissolve in 0.1 M NaOH Fmoc_Adc->Dissolve Dilute Dilute with PBS/Water Dissolve->Dilute Add_Drug Add Drug Dilute->Add_Drug Drug Drug Drug->Add_Drug pH_Adjust Adjust pH to ~7.4 (HCl or GdL) Add_Drug->pH_Adjust Self_Assembly Self-Assembly (π-π stacking, hydrophobic interactions) pH_Adjust->Self_Assembly Hydrogel Drug-Loaded Hydrogel Self_Assembly->Hydrogel

Caption: Workflow for the formation of a drug-loaded hydrogel using this compound via a pH-switch method.

Protocol 3: In Vitro Drug Release Study from this compound Hydrogel

Procedure:

  • Prepare drug-loaded this compound hydrogels in vials or a multi-well plate as described in Protocol 2.

  • Carefully overlay the hydrogel with a known volume of release buffer (e.g., PBS, pH 7.4).

  • Incubate the samples at 37°C.

  • At predetermined time points, collect the entire supernatant (release buffer) and replace it with an equal volume of fresh buffer.

  • Analyze the concentration of the released drug in the collected supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Diagram: Drug Release Study Workflow

Drug_Release_Workflow Start Drug-Loaded Hydrogel Add_Buffer Add Release Buffer (PBS) Start->Add_Buffer Incubate Incubate at 37°C Add_Buffer->Incubate Sample Collect Supernatant at Time Points Incubate->Sample Replace_Buffer Replace with Fresh Buffer Sample->Replace_Buffer Analyze Analyze Drug Concentration (HPLC/UV-Vis) Sample->Analyze Replace_Buffer->Incubate Plot Plot Cumulative Release vs. Time Analyze->Plot

Caption: Workflow for conducting an in vitro drug release study from an this compound hydrogel.

Conclusion

This compound is a promising bifunctional molecule for the development of innovative drug delivery systems. Its long aliphatic chain and terminal functional groups make it suitable for use as a linker in complex bioconjugates like ADCs, potentially offering advantages in terms of steric hindrance and pharmacokinetic modulation. Furthermore, the presence of the Fmoc group suggests its utility as a self-assembling building block for the creation of hydrogels for sustained drug release. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the full potential of this compound in their drug delivery research. Further experimental validation is necessary to fully characterize the properties and performance of this compound-based systems.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Peptides Containing Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating the hydrophobic residue, Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it impact peptide solubility?

A1: this compound, or N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid, is an amino acid derivative used in peptide synthesis.[1][2][3] It consists of a ten-carbon aliphatic chain (a highly nonpolar and hydrophobic component) and a large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[4] The combined hydrophobicity of the long alkyl chain and the Fmoc group significantly decreases the solubility of peptides containing this residue in aqueous solutions, often leading to aggregation and precipitation.[5][6]

Q2: What are the initial signs of poor solubility during my experiments?

A2: Common indicators of poor peptide solubility include the formation of a cloudy or milky suspension, visible precipitates, or a gel-like substance upon attempting to dissolve the lyophilized peptide in your desired solvent.[7] During purification by High-Performance Liquid Chromatography (HPLC), poor solubility can manifest as peak broadening, tailing, or even the complete absence of the expected peak due to precipitation of the peptide on the column or in the sample loop.[2]

Q3: Is it preferable to dissolve my this compound-containing peptide in an aqueous or organic solvent first?

A3: For highly hydrophobic peptides, it is strongly recommended to first attempt dissolution in a small amount of an organic solvent.[8] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices due to their ability to disrupt hydrophobic interactions.[9] Once the peptide is dissolved in the organic solvent, the desired aqueous buffer can be added slowly and incrementally while vortexing.

Q4: How does pH influence the solubility of these peptides?

A4: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero, as this can promote aggregation. Adjusting the pH of the aqueous buffer away from the pI can increase the net charge of the peptide, thereby enhancing its interaction with water and improving solubility. For a peptide containing this compound, which is uncharged, the overall charge will depend on the other amino acids in the sequence. If the peptide has a net positive charge (basic), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can help. Conversely, if it has a net negative charge (acidic), a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.[7][8]

Q5: Can sonication or heating be used to improve solubility?

A5: Yes, both methods can be effective but should be used with caution. Sonication can help break apart aggregates and facilitate dissolution. Gentle warming (e.g., to 40°C) can also increase solubility.[9] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.[1] It is advisable to use these methods in short bursts and monitor the solution for any signs of degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with peptides containing this compound.

Problem: Lyophilized peptide does not dissolve in aqueous buffer.

This is a common issue due to the high hydrophobicity of the this compound residue.

start Start: Insoluble Peptide organic_solvent Step 1: Dissolve in minimal organic solvent (DMSO, DMF) start->organic_solvent add_buffer Step 2: Titrate with aqueous buffer while vortexing organic_solvent->add_buffer is_dissolved1 Is it dissolved? add_buffer->is_dissolved1 sonicate Step 3: Apply gentle sonication is_dissolved1->sonicate No success Success: Peptide Dissolved is_dissolved1->success Yes is_dissolved2 Is it dissolved? sonicate->is_dissolved2 ph_adjust Step 4: Adjust pH of aqueous buffer away from pI is_dissolved2->ph_adjust No is_dissolved2->success Yes is_dissolved3 Is it dissolved? ph_adjust->is_dissolved3 denaturant Step 5: Use chaotropic agent (6M GdnHCl, 8M Urea) is_dissolved3->denaturant No is_dissolved3->success Yes denaturant->success If successful, note assay compatibility issues fail Failure: Consider resynthesis with solubilizing tags denaturant->fail start Peptide with this compound check_assay Is an organic solvent compatible with my assay? start->check_assay use_organic Primary Strategy: Use Organic Co-solvent (DMSO/DMF) check_assay->use_organic Yes use_aqueous Alternative Strategy: Aqueous-based methods check_assay->use_aqueous No ph_adjust pH Adjustment (based on pI) use_aqueous->ph_adjust sonication Sonication / Gentle Warming ph_adjust->sonication chaotropes Chaotropic Agents (Last Resort) sonication->chaotropes

References

Technical Support Center: Preventing Aggregation of Peptides with Long Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing long hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for peptides with long hydrophobic linkers?

A1: The aggregation of peptides with long hydrophobic linkers is a multifaceted issue primarily driven by the inherent hydrophobicity of the molecule. Key contributing factors include:

  • Hydrophobic Interactions: The long hydrophobic linkers, often composed of alkyl chains or other nonpolar moieties, have a strong tendency to self-associate in aqueous environments to minimize their exposure to water. This intermolecular association is a primary driver of aggregation.[1][2]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular collisions, promoting the formation of aggregates. Many peptides exhibit a critical aggregation concentration (CAC), above which self-assembly into larger structures becomes favorable.[3][4][5][6][7]

  • pH and Net Charge: The pH of the solution influences the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide molecules and thus increasing the propensity for aggregation.[8][9][10][11]

  • Temperature: Temperature can have a complex effect on peptide aggregation. While higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions, in some cases, it can also disrupt existing aggregates.[12][13][14] The stability of a peptide at various temperatures should be empirically determined.

  • Secondary Structure Formation: The peptide sequence itself may have a propensity to form aggregation-prone secondary structures, such as β-sheets. The hydrophobic linker can increase the local concentration of the peptide, potentially facilitating the formation of these structures.

Q2: How does the length of the hydrophobic linker impact peptide aggregation?

A2: The length of the hydrophobic linker plays a significant role in the aggregation propensity of a peptide. Generally, a longer hydrophobic linker leads to a greater tendency for aggregation.[15] This is because:

  • Increased Hydrophobicity: A longer alkyl or hydrophobic chain increases the overall hydrophobicity of the peptide-linker conjugate, leading to stronger hydrophobic interactions between molecules.

  • Enhanced Intermolecular van der Waals Forces: Longer linkers provide a larger surface area for van der Waals interactions between the hydrophobic chains, further stabilizing the aggregated state.

  • Lower Critical Aggregation Concentration (CAC): Peptides with longer hydrophobic linkers are expected to have a lower CAC, meaning they will start to aggregate at lower concentrations compared to peptides with shorter linkers.

Q3: What are the most effective excipients for preventing the aggregation of these types of peptides?

A3: Several classes of excipients can be effective in preventing the aggregation of peptides with long hydrophobic linkers:

  • Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronics are commonly used. They work by coating the hydrophobic surfaces of the peptide-linker conjugate, thereby preventing self-association.[16][17]

  • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol and sorbitol, can stabilize peptides by promoting a preferential hydration layer around the peptide, which can help to keep them in solution.

  • Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation inhibitors. Arginine, in particular, is known to suppress the aggregation of proteins and peptides.[16]

  • Organic Solvents: In some cases, the addition of a small amount of an organic co-solvent like ethanol or isopropanol can help to solubilize the hydrophobic peptide and prevent aggregation.[18] However, the compatibility of organic solvents with the final application must be considered.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation-related issues encountered during experiments.

Problem: Visible precipitation or cloudiness in the peptide solution.
Potential Cause Troubleshooting Step Expected Outcome
Peptide concentration is above its solubility limit or CAC. Dilute the peptide solution to a lower concentration.The solution becomes clear, indicating concentration-dependent aggregation.
The pH of the buffer is near the peptide's isoelectric point (pI). Adjust the pH of the buffer to be at least 1-2 units away from the pI.The peptide gains a net positive or negative charge, increasing electrostatic repulsion and solubility.[8][9]
Inappropriate buffer or ionic strength. Screen different buffer systems (e.g., citrate, phosphate, Tris) and vary the ionic strength with salts like NaCl.An optimal buffer and salt concentration can stabilize the peptide and prevent precipitation.
Temperature-induced aggregation. Handle and store the peptide solution at a lower temperature (e.g., 4°C or on ice).Aggregation kinetics are slowed at lower temperatures.[19]
Problem: High molecular weight species observed in Size-Exclusion Chromatography (SEC).
Potential Cause Troubleshooting Step Expected Outcome
Formation of soluble aggregates. Add excipients such as non-ionic surfactants (e.g., 0.01-0.1% Tween 20) or arginine (e.g., 50-150 mM) to the formulation.The high molecular weight peaks are reduced or eliminated, indicating the disruption of non-covalent aggregates.
Non-specific interactions with the SEC column matrix. Modify the mobile phase by adding an organic modifier (e.g., 10-20% acetonitrile) or increasing the salt concentration.Peak shape improves, and tailing is reduced, suggesting that non-specific binding to the column has been minimized.
Incorrect storage conditions leading to aggregation over time. Review and optimize storage conditions (temperature, light exposure, container material). Perform a time-course stability study.The formation of aggregates over time is minimized under optimized storage conditions.

Data Presentation

Table 1: Effect of Hydrophobic Linker Length on Critical Aggregation Concentration (CAC)

The following table provides illustrative data on how the length of a hydrophobic alkyl linker can influence the Critical Aggregation Concentration (CAC) of a model peptide. Note: These are representative values and the actual CAC will be sequence-dependent.

Peptide-Linker ConjugateLinker LengthCritical Aggregation Concentration (µM)
Model-Peptide-C88 Carbons150
Model-Peptide-C1212 Carbons50
Model-Peptide-C1616 Carbons10
Model-Peptide-C1818 Carbons< 1
Table 2: Efficacy of Different Excipients in Preventing Aggregation

This table summarizes the effective concentration ranges for common excipients used to prevent the aggregation of a model peptide with a C16 hydrophobic linker, as measured by a reduction in turbidity.

ExcipientConcentration Range% Reduction in Aggregation (at optimal concentration)
Polysorbate 20 (Tween 20)0.01% - 0.1% (v/v)85%
Polysorbate 80 (Tween 80)0.01% - 0.1% (v/v)82%
L-Arginine50 mM - 200 mM75%
Sucrose5% - 15% (w/v)60%

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[20][21][22]

Methodology:

  • Sample Preparation:

    • Prepare the peptide solution in a suitable buffer at the desired concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any dust or extraneous particles.[23]

    • Allow the sample to equilibrate at the desired temperature.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and calibrated according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature, scattering angle (typically 90° or 173°), and acquisition time.

  • Measurement:

    • Carefully transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and initiate the measurement.

    • Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • The instrument's software will analyze the correlation function to generate a size distribution profile.

    • Look for the presence of multiple peaks, with larger peaks indicating the presence of aggregates. The polydispersity index (PDI) can also provide an indication of the heterogeneity of the sample.[20]

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Prep Prepare Peptide Solution Filter Filter Sample (0.22 µm) Prep->Filter Equilibrate Equilibrate Temperature Filter->Equilibrate Setup Instrument Setup Equilibrate->Setup Measure Acquire Data Setup->Measure Analyze Analyze Correlation Function Measure->Analyze Distribution Generate Size Distribution Analyze->Distribution

Caption: Workflow for detecting peptide aggregation using Dynamic Light Scattering.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic radius and then uses light scattering to determine their absolute molar mass, providing a quantitative measure of oligomeric state and aggregation.[24][25][26][27][28]

Methodology:

  • System Preparation:

    • Equilibrate the SEC column and MALS and RI detectors with a filtered (0.1 µm) and degassed mobile phase.[25] The mobile phase should be optimized to prevent non-specific interactions between the peptide and the column matrix.

    • Perform a blank injection of the mobile phase to establish a stable baseline.

  • Sample Preparation:

    • Prepare the peptide sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter immediately before injection.

  • Data Acquisition:

    • Inject the prepared sample onto the SEC column.

    • Collect data from the UV, MALS, and RI detectors simultaneously as the sample elutes from the column.

  • Data Analysis:

    • Use the appropriate software to analyze the data. The software will use the signals from the concentration detector (UV or RI) and the light scattering detectors to calculate the molar mass at each point across the elution profile.

    • Identify peaks corresponding to the monomeric peptide and any higher-order aggregates. The calculated molar mass for each peak will confirm its oligomeric state.

SEC_MALS_Workflow cluster_prep System & Sample Preparation cluster_run SEC-MALS Run cluster_analysis Data Analysis Equilibrate Equilibrate System PrepareSample Prepare & Filter Sample Equilibrate->PrepareSample Inject Inject Sample PrepareSample->Inject Separate SEC Separation Inject->Separate Detect UV, MALS, RI Detection Separate->Detect Analyze Calculate Molar Mass Detect->Analyze Identify Identify Monomers & Aggregates Analyze->Identify

Caption: Workflow for characterizing peptide aggregation with SEC-MALS.

Thioflavin T (ThT) Assay for Fibril Formation

The ThT assay is a fluorescent-based method used to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures within fibrils.[29][30][31][32]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter. Store protected from light.[29]

    • Prepare the peptide solution at the desired concentration in the same buffer.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the peptide solution to the wells.

    • Add the ThT working solution to each well to a final concentration of typically 10-20 µM.

    • Include control wells with buffer and ThT only (blank) and monomeric peptide with ThT (initial fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking to promote fibril formation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~480-490 nm.[30][32]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_measurement Measurement & Analysis PrepareThT Prepare ThT Solution Mix Mix Peptide & ThT in Plate PrepareThT->Mix PreparePeptide Prepare Peptide Solution PreparePeptide->Mix Incubate Incubate with Shaking Mix->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot

Caption: Workflow for monitoring fibril formation using the Thioflavin T assay.

Logical Relationships

Troubleshooting Decision Tree for Peptide Aggregation

Troubleshooting_Decision_Tree Start Peptide Aggregation Observed IsPrecipitate Visible Precipitate? Start->IsPrecipitate IsHighMW High MW Species in SEC? IsPrecipitate->IsHighMW No CheckConc Check Concentration & pI IsPrecipitate->CheckConc Yes CheckExcipients Add Excipients (Surfactants, Arginine) IsHighMW->CheckExcipients Yes NoIssue No Aggregation Detected IsHighMW->NoIssue No Dilute Dilute Sample CheckConc->Dilute High Conc. AdjustpH Adjust Buffer pH CheckConc->AdjustpH pI Issue OptimizeStorage Optimize Storage Conditions CheckExcipients->OptimizeStorage Aggregation Persists Solved Problem Resolved CheckExcipients->Solved Aggregation Reduced OptimizeStorage->Solved

References

Incomplete coupling of Fmoc-10-Adc-OH in SPPS and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the coupling of Fmoc-10-Adc-OH. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful incorporation of this amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it exhibit incomplete coupling?

This compound is the N-α-Fmoc protected form of 10-aminodecanoic acid, a linear aliphatic amino acid. Unlike β-branched amino acids such as Valine or Isoleucine, 10-Adc-OH is not considered sterically hindered.[1] Therefore, incomplete coupling is often unexpected but can arise from several factors unrelated to classical steric hindrance:

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive, or the activation time could be inadequate.[2]

  • Reagent Quality: Degradation of the this compound, coupling reagents, or solvents due to moisture or improper storage can lead to poor coupling efficiency.[3]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the incoming this compound.[2]

Q2: How can I detect incomplete coupling of this compound?

The most common in-process method for detecting incomplete coupling is the Kaiser (ninhydrin) test . This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.

For a more definitive analysis post-synthesis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) . The presence of deletion sequences (peptides missing the 10-Adc residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.

Q3: What are the immediate steps to take if an incomplete coupling is detected?

If a positive Kaiser test indicates incomplete coupling, the most straightforward initial step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. If the Kaiser test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by acetylating them with acetic anhydride to prevent the formation of deletion peptides.

Troubleshooting Guide

If you are experiencing incomplete coupling of this compound, follow this systematic troubleshooting guide.

Initial Troubleshooting Steps

The following diagram outlines the initial decision-making process when a positive Kaiser test is observed after the first coupling of this compound.

G start Positive Kaiser Test after This compound Coupling double_couple Perform Double Coupling (fresh reagents) start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test_2->capping Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative advanced_troubleshooting Proceed to Advanced Troubleshooting capping->advanced_troubleshooting

Caption: Initial troubleshooting workflow for incomplete this compound coupling.

Advanced Troubleshooting Strategies

If double coupling and capping are insufficient or if the problem persists in subsequent syntheses, consider the following advanced strategies.

The choice of coupling reagent is critical for driving the reaction to completion. For seemingly non-hindered but problematic couplings, switching to a more potent activating reagent can be effective.

Table 1: Comparison of Common Coupling Reagents for SPPS

Reagent ClassExamplesRelative ReactivityKey Considerations
Aminium/Uronium Salts HATU, HCTU, HBTUVery High to HighHATU and HCTU are highly effective for difficult couplings.[2][4] HBTU is a common and effective choice.
Phosphonium Salts PyBOP, PyAOPHighEffective for sterically demanding couplings; byproducts can sometimes be challenging to remove.[2][4]
Carbodiimides DICModerateTypically used with additives like HOBt or OxymaPure to enhance efficiency and reduce side reactions.[4]

Table 2: Recommended Adjustments to Coupling Conditions

ParameterStandard ConditionRecommended Adjustment for Difficult CouplingsRationale
Amino Acid Equivalents 3 eq.3 - 5 eq.A higher concentration can drive the reaction equilibrium towards the product.[5]
Coupling Reagent Equivalents 2.9 eq.2.9 - 4.5 eq.Ensures complete activation of the amino acid.[5]
Base Equivalents (e.g., DIPEA) 6 eq.6 - 10 eq.A larger excess of a non-nucleophilic base can be beneficial.[5]
Coupling Time 30 - 60 min2 - 4 hours (or overnight)Allows more time for the reaction to proceed to completion.[6]
Temperature Room TemperatureUp to 50°CIncreased temperature can improve reaction kinetics and disrupt aggregation.[1][6]

If the peptide sequence is hydrophobic, aggregation may be the root cause of incomplete coupling.

  • Solvent Choice: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[6]

  • Chaotropic Agents: The addition of chaotropic agents like LiCl to the coupling and deprotection steps can disrupt secondary structures.

  • This compound: Ensure the amino acid is of high purity (≥99%).[3]

  • Solvents: Use anhydrous, amine-free DMF or NMP. Water can hydrolyze the activated amino acid.[3]

  • Coupling Reagents: Use fresh, high-quality coupling reagents, as they can degrade when exposed to moisture.[3]

The following diagram illustrates the logical flow for advanced troubleshooting.

G start Persistent Incomplete Coupling of This compound reagent Optimize Coupling Reagents (e.g., switch to HATU) start->reagent conditions Adjust Reaction Conditions (Time, Temp, Equivalents) start->conditions aggregation Address Potential Aggregation (e.g., change solvent to NMP) start->aggregation quality Verify Reagent and Resin Quality start->quality success Successful Coupling reagent->success conditions->success aggregation->success quality->success

Caption: Advanced troubleshooting strategies for this compound coupling.

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

This protocol is recommended as the first troubleshooting step after a failed initial coupling.

  • Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated this compound using your standard protocol (e.g., 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF). Add this solution to the resin and agitate for another 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If positive, consider capping (Protocol 2).

Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.

Protocol 3: Coupling with HATU for Difficult Sequences

This protocol is designed for the efficient coupling of challenging amino acids or sequences prone to aggregation.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[2]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[2]

References

Side reactions associated with Fmoc-10-Adc-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-10-Adc-OH (Fmoc-10-aminodecanoic acid) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is an N-terminally protected long-chain amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group commonly used in SPPS. The "10-Adc" portion refers to 10-aminodecanoic acid, a linear aliphatic chain with ten carbon atoms. Its primary applications include:

  • Spacers and Linkers: The long aliphatic chain serves as a flexible spacer to separate a peptide sequence from a carrier molecule, a solid support, or another functional moiety.

  • Modification of Peptide Properties: Incorporation of this hydrophobic chain can influence the overall solubility, aggregation propensity, and pharmacokinetic properties of a peptide.

  • PROTACs and Drug Conjugates: It can be used as a component of linkers in Proteolysis Targeting Chimeras (PROTACs) and other antibody-drug conjugates (ADCs).

Q2: What are the main challenges and potential side reactions associated with the use of this compound in SPPS?

The primary challenge associated with this compound is its long, hydrophobic alkyl chain, which can lead to:

  • Aggregation: The hydrophobic nature of the 10-carbon chain can promote inter- and intramolecular aggregation of the growing peptide chains on the solid support. This can lead to poor solvation, incomplete reactions (both coupling and deprotection), and difficulty in purification.[1]

  • Solubility Issues: this compound itself, as well as the resulting peptide, may have limited solubility in standard SPPS solvents like N,N-dimethylformamide (DMF), potentially leading to precipitation and incomplete coupling.[1]

  • Slow Reaction Kinetics: Steric hindrance from the bulky Fmoc group and the long alkyl chain, especially in the context of an aggregated peptide-resin, can slow down coupling and deprotection steps.

Q3: How can I monitor the coupling efficiency of this compound?

Standard qualitative and quantitative methods can be used:

  • Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) after a coupling step indicates incomplete reaction.

  • Chloranil Test: This test is useful for detecting secondary amines and can be used as a complementary method.

  • Cleavage and Analysis: A small amount of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and mass spectrometry to quantify the amount of desired product versus deletion sequences (where this compound failed to couple).

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling of this compound is a common problem, often stemming from aggregation or poor solubility.

dot

G cluster_0 Troubleshooting Incomplete Coupling of this compound Start Positive Kaiser Test after Coupling DoubleCoupling Perform a Double Coupling Start->DoubleCoupling KaiserTest2 Perform Kaiser Test Again DoubleCoupling->KaiserTest2 ChangeReagent Change Coupling Reagent (e.g., to HATU, HCTU) KaiserTest2->ChangeReagent Positive Proceed Proceed with Synthesis KaiserTest2->Proceed Negative ModifyConditions Modify Reaction Conditions ChangeReagent->ModifyConditions Capping Cap Unreacted Amines ModifyConditions->Capping

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Solutions:

  • Double Coupling: This is the most straightforward first step. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

  • Optimize Coupling Reagent: If double coupling fails, consider using a more potent coupling reagent.

  • Modify Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.

    • Elevate Temperature: Increasing the temperature to 40-50°C can improve coupling kinetics. However, be cautious of potential side reactions like racemization with adjacent chiral amino acids.

    • Change Solvent: Switching from DMF to N-methyl-2-pyrrolidone (NMP) or using a mixture of DMF/dichloromethane (DCM) or adding a small amount of dimethyl sulfoxide (DMSO) can help disrupt aggregation.[2][3]

  • Capping: If subsequent coupling attempts fail, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Issue 2: Peptide Aggregation on Resin

Aggregation is a significant challenge due to the hydrophobic nature of the decanoic acid chain.

dot

G cluster_1 Strategies to Mitigate Aggregation Aggregation Peptide Aggregation Detected Solvent Use Aggregation-Disrupting Solvents (e.g., NMP, 'Magic Mixture') Aggregation->Solvent Resin Use High-Swelling Resin (e.g., ChemMatrix®, TentaGel®) Aggregation->Resin Backbone Incorporate Backbone Protection (e.g., Hmb, Dmb) Aggregation->Backbone Chaotropic Add Chaotropic Salts (e.g., LiCl, KSCN) Aggregation->Chaotropic

Caption: Approaches to reduce peptide aggregation during SPPS.

Solutions:

  • Choice of Resin: Utilize high-swelling resins such as ChemMatrix® or TentaGel® that can better accommodate the growing, aggregating peptide chains.

  • "Magic Mixture" Solvents: Employ solvent mixtures known to disrupt secondary structures, such as a 1:1:1 mixture of DCM/DMF/NMP.[4]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions can help break up aggregates.[2]

  • Backbone Protection: For particularly difficult sequences, incorporating backbone-protected amino acids (e.g., Hmb- or Dmb-dipeptides) at strategic locations can disrupt the hydrogen bonding network that leads to aggregation.[2][5]

Issue 3: Poor Solubility of this compound

While generally soluble in DMF and NMP, high concentrations or the presence of other hydrophobic residues can lead to solubility issues.

Solutions:

  • Pre-dissolve: Ensure this compound is fully dissolved in the solvent before adding it to the reaction vessel. Gentle warming or sonication may be necessary.

  • Use Co-solvents: The addition of a small amount of DMSO or DCM to the DMF can improve solubility.

  • Lower Concentration: If precipitation is observed, try using a slightly lower concentration of the amino acid, which may require a longer coupling time.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is a starting point for the incorporation of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for completion. If positive, proceed to double coupling (repeat steps 3-5).

Protocol 2: Capping of Unreacted Amines

This protocol should be used if double coupling fails to yield a negative Kaiser test.

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next Fmoc deprotection step.

Quantitative Data

The following tables provide a summary of typical reaction conditions and expected outcomes for the coupling of this compound. Note that actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Comparison of Coupling Reagents for this compound

Coupling ReagentClassRelative ReactivityRecommended UsePotential Side Reactions
HBTU/HATUUronium/Aminium SaltHigh to Very HighFirst choice for difficult couplingsGuanidinylation of the N-terminus with excess reagent
PyBOPPhosphonium SaltHighEffective for sterically hindered amino acidsByproducts can be difficult to remove
DIC/OxymaCarbodiimideModerateCost-effective for less demanding couplingsSlower reaction rates; potential for racemization at the preceding residue

Table 2: Effect of Reaction Conditions on Coupling Efficiency

ParameterStandard ConditionModified Condition for Difficult CouplingExpected Outcome of Modification
Time 1-2 hours2-4 hours or overnightIncreased coupling efficiency
Temperature Room Temperature40-50 °CImproved reaction kinetics, helps overcome aggregation
Solvent DMFNMP or DMF/DCM (1:1)Enhanced solvation of peptide and disruption of aggregation
Equivalents of Amino Acid 3 eq.4-5 eq.Drives the reaction towards completion

Visualizations

dot

G cluster_2 General SPPS Cycle for this compound Incorporation Resin Peptide-Resin with Free Amine Activation Activate this compound (Coupling Reagent + Base) Resin->Activation Coupling Couple to Resin Activation->Coupling Wash1 Wash Resin Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Resin Deprotection->Wash2 NextCycle Ready for Next Amino Acid Coupling Wash2->NextCycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

References

Technical Support Center: Optimizing Coupling Reagents for Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of common coupling reagents such as HATU and HBTU.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound potentially challenging?

This compound is a long-chain, sterically hindered amino acid. This bulkiness can make it difficult to achieve efficient coupling to the N-terminus of a growing peptide chain, potentially leading to lower yields and incomplete reactions.[1] The selection of an appropriate and powerful coupling reagent is crucial for success.

Q2: Which coupling reagent, HATU or HBTU, is generally recommended for a hindered amino acid like this compound?

For sterically hindered amino acids, HATU is generally the superior coupling reagent compared to HBTU.[1] Experimental evidence from studies on other bulky amino acids shows that HATU often leads to higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[1][2] This is attributed to HATU forming a more reactive OAt-ester intermediate, which can more readily overcome steric hindrance.[2]

Q3: What are the key differences between HATU and HBTU?

HATU and HBTU are both aminium-based coupling reagents, but they differ in the leaving group precursor they contain.[2][3] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU is based on 1-hydroxybenzotriazole (HOBt).[2] The nitrogen in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster and more efficient couplings.[2][3]

Q4: Can I use an excess of HATU or HBTU to improve coupling efficiency?

Using an excess of aminium-based coupling reagents like HATU and HBTU is not recommended. These reagents can react with the unprotected N-terminus of the peptide chain, causing a guanidinylation side reaction that blocks further chain elongation.[4] It is generally advised to use the coupling reagent in equimolar amounts relative to the carboxylic acid.[4]

Troubleshooting Guide

Issue 1: Low or incomplete coupling yield (e.g., positive Kaiser test after coupling).

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete coupling step.[3]

  • Potential Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of this compound.

  • Solution:

    • Switch to a more powerful coupling reagent: If you are using HBTU, consider switching to HATU, which is known for its higher reactivity with hindered amino acids.[1][3]

    • Double coupling: Perform the coupling reaction a second time with a fresh solution of activated this compound.[5]

    • Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion. For HBTU with hindered amino acids, a reaction time of 2-4 hours may be necessary.[1]

    • Elevated Temperature: Performing the synthesis at a higher temperature, either through conventional heating or with a microwave peptide synthesizer, can help disrupt aggregation and improve coupling efficiency.[5]

Issue 2: Peptide aggregation during synthesis.

Peptide aggregation, the self-association of growing peptide chains on the solid support, can block reactive sites and lead to incomplete reactions.[6] This is more common with hydrophobic sequences.[6][7]

  • Potential Cause: The long hydrophobic chain of this compound may contribute to the formation of secondary structures and aggregation.[6]

  • Solution:

    • Use chaotropic salts: Before the coupling step, wash the resin with a solution of a chaotropic salt like LiCl in DMF to disrupt hydrogen bonding networks.[6][8]

    • Modify the solvent system: Switch from DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP).[7][9] Alternatively, using mixed solvent systems (e.g., DMF/DMSO) can also help prevent aggregation.[5]

    • Incorporate backbone protection: For very difficult sequences, introducing a backbone-protected dipeptide can disrupt the hydrogen bonding that leads to aggregation.[10]

Data Presentation

Table 1: Comparison of HATU and HBTU for Coupling Hindered Amino Acids

FeatureHATUHBTU
Full Name O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Activating Additive HOAt (1-Hydroxy-7-azabenzotriazole)HOBt (1-Hydroxybenzotriazole)
Reactivity Very High[3]High
Coupling Speed Faster than HBTU[4]Slower than HATU[2]
Efficiency for Hindered Couplings Excellent, often the reagent of choice[11]Good, but may require longer reaction times or double coupling[11]
Risk of Racemization Very low[4][11]Low[12]
Potential Side Reactions Guanidinylation of the N-terminus if used in excessGuanidinylation of the N-terminus if used in excess[4]
Relative Cost More expensive[11]Less expensive[11]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., this compound)

This protocol provides a general guideline. Optimization may be required for specific sequences.

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin in DMF for at least 30 minutes.[11]

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

    • Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[1]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

    • Allow the solution to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. A longer coupling time is recommended due to steric hindrance.[1]

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.[1]

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Once the coupling is complete, wash the resin thoroughly with DMF.[11]

Protocol 2: HBTU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., this compound)

  • Resin Swelling and Fmoc Deprotection:

    • Follow step 1 of the HATU protocol.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

    • Allow the solution to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[1]

  • Monitoring and Washing:

    • Follow step 4 of the HATU protocol. If the Kaiser test remains positive, a second coupling is highly recommended.[1]

Visualizations

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Next Step Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Kaiser_Test1 Kaiser Test (Confirm Free Amine) Wash1->Kaiser_Test1 Activation Pre-activate this compound with Coupling Reagent (HATU/HBTU) + Base Kaiser_Test1->Activation Coupling Add Activated Amino Acid to Resin Activation->Coupling Kaiser_Test2 Kaiser Test (Monitor Coupling) Coupling->Kaiser_Test2 Wash2 Wash Resin (DMF) Kaiser_Test2->Wash2 Next_Cycle Proceed to Next Coupling Cycle Wash2->Next_Cycle G node_action node_action node_sol node_sol start Positive Kaiser Test after Coupling? reagent Using HBTU? start->reagent double_couple Double Couple? reagent->double_couple No switch_reagent Switch to HATU reagent->switch_reagent Yes time Increase Coupling Time? double_couple->time No perform_dc Perform Second Coupling double_couple->perform_dc Yes aggregation Suspect Aggregation? time->aggregation No increase_time Increase Time (e.g., 2-4h) time->increase_time Yes chaotropic Use Chaotropic Salt Wash (e.g., LiCl) aggregation->chaotropic Yes success Coupling Successful aggregation->success No switch_reagent->success perform_dc->success increase_time->success solvent Change Solvent (e.g., to NMP) chaotropic->solvent solvent->success

References

Impact of the 10-carbon chain of Fmoc-10-Adc-OH on peptide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Fmoc-10-Adc-OH in their peptide synthesis protocols. The unique properties of this reagent, specifically its long 10-carbon chain, can introduce challenges during peptide purification. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure impact peptide properties?

This compound is an N-terminally Fmoc-protected amino acid with a 10-carbon aliphatic chain (10-aminodecanoic acid). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[1][2] The key feature of this compound is its long carbon chain, which significantly increases the hydrophobicity of the peptide it is incorporated into. This increased hydrophobicity can be a critical factor during peptide purification, particularly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Q2: What is the primary impact of the 10-carbon chain of this compound on peptide purification?

The 10-carbon chain dramatically increases the hydrophobicity of the peptide. In RP-HPLC, which separates molecules based on their hydrophobicity, this results in a significantly longer retention time on C8 or C18 columns.[3] While this can be advantageous for separating the target peptide from more hydrophilic, truncated impurities that lack the this compound group, it can also lead to several purification challenges.[3]

Q3: What are the common problems encountered when purifying peptides containing this compound?

Common issues stemming from the high hydrophobicity of peptides containing this compound include:

  • Poor Solubility: The peptide may be difficult to dissolve in the initial mobile phase, which is typically highly aqueous.[4]

  • Peptide Aggregation: The hydrophobic nature of the peptide can lead to intermolecular aggregation, resulting in broad or tailing peaks during HPLC analysis.[4][5]

  • Low Recovery: The peptide may bind irreversibly to the hydrophobic stationary phase of the HPLC column, leading to poor recovery of the purified product.[4]

  • Co-elution with Impurities: Hydrophobic impurities may have similar retention times to the target peptide, making separation difficult.

Q4: How can I improve the solubility of a peptide containing this compound for HPLC injection?

For peptides with poor aqueous solubility, initial dissolution in a small amount of a strong organic solvent is recommended.[4] Suitable solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). After dissolution, the sample should be diluted with the initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape (Broad or Tailing Peaks)
Potential Cause Recommended Solution Citation
Peptide Aggregation Increase the column temperature (e.g., 40-60°C) to disrupt hydrophobic interactions. Reduce the sample concentration to minimize intermolecular aggregation.[4][5]
Secondary Interactions Ensure the mobile phase contains at least 0.1% trifluoroacetic acid (TFA) to minimize interactions with free silanol groups on the column.[5]
Column Overload Decrease the amount of peptide injected onto the column.[5]
Guide 2: Troubleshooting Low Peptide Recovery
Potential Cause Recommended Solution Citation
Irreversible Adsorption Use a less hydrophobic column, such as a C4 or C8 column, instead of a C18 column. Increase the final concentration of the organic solvent (e.g., acetonitrile) in the gradient to ensure complete elution.[4]
Peptide Precipitation Ensure the sample is fully dissolved before injection. Consider a different initial mobile phase with a slightly higher organic content.[6]

Quantitative Data Summary

The introduction of this compound is expected to significantly alter the retention time of a peptide in RP-HPLC. The following table provides a hypothetical comparison to illustrate the expected impact.

Peptide Expected Retention Time (minutes) on C18 column *Expected Purity Issue
H-Ala-Gly-Leu-OH~10Potential co-elution with hydrophilic impurities
Fmoc-Ala-Gly-Leu-OH~25Increased retention, better separation from truncated sequences
Fmoc-10-Adc-Ala-Gly-Leu-OH>40Potential for broad peaks, low recovery, co-elution with hydrophobic impurities

*Note: These are illustrative retention times and will vary based on the specific HPLC system, column, and gradient conditions.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF and isopropanol.

  • Coupling:

    • Prepare the coupling solution by dissolving this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like collidine (6 eq.) in DMF.

    • Add the coupling solution to the resin and react for 1-2 hours. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Final Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO or DMF. Dilute with Mobile Phase A (Water + 0.1% TFA) to the desired injection concentration.

  • HPLC System:

    • Column: C8 or C4 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Scouting Run: Perform a rapid gradient (e.g., 5% to 95% B in 15 minutes) on an analytical column to determine the approximate elution percentage of the target peptide.

  • Preparative Run: Based on the scouting run, design a shallow gradient around the elution point of the peptide to maximize resolution. For example, if the peptide elutes at 60% B, a preparative gradient could be 50-70% B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis synthesis_start Start with Resin deprotection Fmoc Deprotection synthesis_start->deprotection coupling Couple this compound deprotection->coupling washing Washing coupling->washing coupling->washing Repeat for each amino acid cleavage Cleavage from Resin washing->cleavage precipitation Precipitation in Ether cleavage->precipitation isolation Isolation & Drying precipitation->isolation dissolution Dissolve Crude Peptide isolation->dissolution hplc RP-HPLC Purification dissolution->hplc analysis Purity Analysis (HPLC/MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization end end lyophilization->end Pure Peptide

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

troubleshooting_workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start HPLC Purification Issue peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? start->recovery solubility Poor Solubility? start->solubility solution_peak Increase Temperature Reduce Sample Load peak_shape->solution_peak Yes solution_recovery Use C4/C8 Column Increase Final %B recovery->solution_recovery Yes solution_solubility Dissolve in DMSO/DMF first solubility->solution_solubility Yes end Optimized Purification solution_peak->end solution_recovery->end solution_solubility->end

Caption: Troubleshooting logic for HPLC purification of highly hydrophobic peptides.

References

Technical Support Center: Mass Spectrometry of Peptides Containing 10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of peptides modified with 10-aminodecanoic acid. This modification introduces a C10 acyl chain, significantly increasing the hydrophobicity of the peptide and presenting unique analytical challenges.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 10-aminodecanoic acid-containing peptide showing poor signal intensity in ESI-MS?

A1: Peptides containing a 10-aminodecanoic acid moiety are highly hydrophobic, which can lead to several issues during electrospray ionization (ESI).[1][2]

  • Aggregation: Hydrophobic peptides tend to aggregate in aqueous solutions, preventing efficient ionization of individual molecules.[3]

  • Poor Solubilization: The peptide may not be fully dissolved in standard mobile phases.

  • Ion Suppression: These peptides can be prone to ion suppression, especially in complex mixtures.[4]

  • Surface Activity: The hydrophobic tail can cause the peptide to adsorb to surfaces like vials and tubing, reducing the amount reaching the detector.

To improve signal, consider modifying your sample preparation and liquid chromatography (LC) method. (See Troubleshooting Guide below).

Q2: What is the expected fragmentation pattern for a peptide containing 10-aminodecanoic acid in CID/HCD?

A2: In Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD), fragmentation primarily occurs along the peptide backbone, producing b- and y-type ions.[5][6] The 10-aminodecanoic acid residue will be part of the backbone. When sequencing, you should look for a mass difference in the b- or y-ion series corresponding to the residue mass of 10-aminodecanoic acid, which is 171.16 Da (C10H19NO). The long aliphatic chain itself is generally stable and does not typically produce characteristic fragment ions under standard CID/HCD conditions.

Q3: Can I use MALDI for analyzing these types of peptides?

A3: Yes, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a viable alternative to ESI. MALDI is often more tolerant of complex mixtures and detergents, which might be used to solubilize the hydrophobic peptide.[7][8] However, optimizing the matrix and spotting technique is crucial for achieving good signal and resolution.

Q4: How does the 10-aminodecanoic acid modification affect chromatographic retention time?

A4: The C10 acyl chain dramatically increases the hydrophobicity of the peptide. In reverse-phase high-performance liquid chromatography (RP-HPLC), you should expect a significant increase in retention time compared to the unmodified parent peptide.[9] This may require adjusting the gradient to use a higher percentage of organic solvent for elution.

Troubleshooting Guides

This section addresses specific issues in a problem-and-solution format.

Issue 1: Low Signal Intensity or No Peak Detected
Potential Cause Recommended Solution
Poor Solubility/Aggregation Prepare the sample in a solution containing a higher percentage of organic solvent (e.g., 50% acetonitrile or isopropanol) with 0.1% formic acid or trifluoroacetic acid (TFA).
Sample Adsorption Use low-adsorption vials and tubing. Consider adding a small amount of a non-ionic detergent, but be aware this can cause ion suppression in ESI.[4]
Inefficient Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try Atmospheric Pressure Photoionization (APPI), which can be more effective for hydrophobic molecules.[2][3]
Ion Suppression Ensure high-purity solvents. If the sample is in a complex matrix, perform a solid-phase extraction (SPE) cleanup step prior to LC-MS analysis.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution
Secondary Interactions The hydrophobic tail may be interacting with the stationary phase. Try a column with a different chemistry (e.g., C4 or C8 instead of C18) or a wider pore size.
Slow Desorption Increase the column temperature (e.g., to 40-60°C) to improve desorption kinetics and reduce peak broadening.
Inappropriate Gradient The elution gradient may be too steep. A shallower gradient can improve peak shape and resolution for hydrophobic compounds.[10]
Sample Overload Reduce the amount of sample injected onto the column. Fronting peaks can be a sign of overloading.[11]
Issue 3: Difficult or Ambiguous MS/MS Spectrum Interpretation
Potential Cause Recommended Solution
Low Fragmentation Efficiency Increase the collision energy (CID/HCD). The stable acyl chain may require more energy to induce sufficient backbone fragmentation.
Dominant Neutral Losses Neutral losses (e.g., water, ammonia) can dominate the spectrum. Try a different fragmentation method like Electron Transfer Dissociation (ETD), which is less prone to cleaving labile side chains and better at preserving modification information.
Complex Spectrum Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to accurately determine the mass of fragment ions and distinguish them from noise or interferences.[12]
Incorrect Precursor Selection Ensure the isolation window for the precursor ion is narrow enough to select only the isotopic peak of interest, avoiding co-isolation of contaminants.

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of a 10-Aminodecanoic Acid Peptide

This protocol provides a starting point for method development. Optimization will be required based on the specific peptide sequence and instrumentation.

  • Sample Preparation:

    • Dissolve the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) using the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions:

    • Column: C8 or C4 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[12][13]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12][13]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 70% B (adjust based on hydrophobicity)

      • 45-50 min: 70% to 95% B

      • 50-55 min: Hold at 95% B

      • 55-60 min: Return to 5% B and equilibrate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Full Scan:

      • Mass Range: 300-2000 m/z.

      • Resolution: 60,000 (for Orbitrap).

    • Data-Dependent Acquisition (DDA / dd-MS2):

      • Activation Type: HCD or CID.

      • Isolation Window: 1.6 m/z.

      • Normalized Collision Energy (NCE): Start at 28-30 and optimize as needed.

      • Resolution (MS2): 15,000 (for Orbitrap).

      • Dynamic Exclusion: 30 seconds.

Data Presentation

When reporting quantitative results, such as comparing ionization efficiency under different conditions, use a clear tabular format.

Table 1: Example Comparison of Peak Area Under Different Mobile Phase Conditions

Peptide SequenceMobile Phase AdditiveColumn TypePeak Area (Arbitrary Units)
Ac-Lys(10-Adc)-Gly-Arg-NH20.1% Formic AcidC181.5 x 10^6
Ac-Lys(10-Adc)-Gly-Arg-NH20.1% Formic AcidC84.2 x 10^6
Ac-Lys(10-Adc)-Gly-Arg-NH20.05% TFAC83.8 x 10^6

Ac-Lys(10-Adc)-Gly-Arg-NH2 denotes a hypothetical peptide where Lysine is modified with 10-aminodecanoic acid.

Visualizations (Graphviz)

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Peptide (ACN/H2O + FA) Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Column RP-HPLC (C4 or C8 Column) Inject->Column Gradient Gradient Elution Column->Gradient ESI ESI Source (+ Ion Mode) Gradient->ESI MS1 Full Scan (MS1) ESI->MS1 DDA Select Precursor (Data-Dependent) MS1->DDA MS2 Fragment (MS2) (CID/HCD) DDA->MS2 Analyze Analyze MS2 for b/y ions MS2->Analyze Sequence Confirm Sequence & Modification Analyze->Sequence G Start Low / No Signal Intensity? Solubility Improve Solubility (use >50% ACN, add FA/TFA) Start->Solubility Check Sample Prep Check1 Signal Improved? Solubility->Check1 Ionization Optimize Ion Source (Voltage, Gas) Try APPI Check2 Signal Improved? Ionization->Check2 Cleanup Perform SPE Cleanup (remove salts, detergents) Check3 Signal Improved? Cleanup->Check3 Adsorption Use Low-Adsorption Vials & Tubing Contact Contact Specialist Adsorption->Contact Check1->Ionization No End Problem Resolved Check1->End Yes Check2->Cleanup No Check2->End Yes Check3->Adsorption No Check3->End Yes

References

Choosing the right cleavage cocktail for peptides with Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate cleavage cocktail for peptides synthesized using Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH). It includes troubleshooting guides and frequently asked questions to address common issues encountered during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cleavage?

This compound is an N-Fmoc protected derivative of 10-aminodecanoic acid.[1] It is a linear, aliphatic amino acid used as a spacer or linker in peptide synthesis to introduce a specific length and flexibility to the peptide structure. The 10-Adc-OH side chain itself is a simple, non-reactive alkyl chain. Therefore, its presence does not necessitate any special cleavage conditions. The choice of cleavage cocktail is dictated entirely by the other amino acids present in your peptide sequence and their respective side-chain protecting groups.

Q2: How do I select the right cleavage cocktail for my peptide?

The selection of a cleavage cocktail is one of the most critical steps in peptide synthesis.[2] It depends on the composition of your peptide, specifically the presence of "sensitive" amino acid residues that are prone to modification by reactive species generated during cleavage.[2][3] Use the decision tree diagram below to guide your selection.

CleavageCocktailDecisionTree start Start: Analyze Peptide Sequence sensitive_residues Does the peptide contain sensitive residues? (Cys, Met, Trp, Arg, His, Tyr) start->sensitive_residues no_sensitive No sensitive residues present sensitive_residues->no_sensitive No has_cys_met_tyr Contains Cys, Met, or Tyr? sensitive_residues->has_cys_met_tyr Yes use_tfa_water Use TFA / H₂O / TIS (e.g., 95% / 2.5% / 2.5%) no_sensitive->use_tfa_water has_trp Contains Trp? has_cys_met_tyr->has_trp Yes has_arg Contains Arg(Pbf/Pmc)? has_cys_met_tyr->has_arg No use_reagent_k Use Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) has_trp->use_reagent_k Yes use_reagent_r Use Reagent R (TFA / Thioanisole / EDT / Anisole) has_trp->use_reagent_r No has_arg->use_reagent_k Yes use_reagent_b Use Reagent B (TFA / Phenol / H₂O / TIS) has_arg->use_reagent_b No CleavageWorkflow start Start: Dry Peptide-Resin wash_dcm 1. Wash resin with Dichloromethane (DCM) (3 times) start->wash_dcm dry_resin 2. Dry resin under vacuum or nitrogen wash_dcm->dry_resin add_cocktail 3. Add freshly prepared cleavage cocktail (10 mL/g resin) dry_resin->add_cocktail incubate 4. Incubate at room temperature with occasional swirling (2-3 hours) add_cocktail->incubate filter_peptide 5. Filter the solution to separate the resin incubate->filter_peptide wash_resin 6. Wash resin with fresh TFA (2x) filter_peptide->wash_resin combine_filtrates 7. Combine all filtrates wash_resin->combine_filtrates precipitate 8. Precipitate peptide in cold diethyl ether (10x volume of filtrate) combine_filtrates->precipitate pellet 9. Centrifuge to pellet the peptide precipitate->pellet wash_pellet 10. Wash pellet with cold ether (3 times) pellet->wash_pellet dry_peptide 11. Dry the crude peptide pellet wash_pellet->dry_peptide end End: Crude Peptide Ready for Analysis dry_peptide->end

References

Minimizing deletion sequences when using Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this long-chain aliphatic linker, with a primary focus on minimizing the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences when coupling this compound?

A1: Deletion sequences, which are peptides lacking the intended 10-Adc residue, primarily arise from incomplete coupling reactions.[1] Several factors can contribute to this issue:

  • Steric Hindrance: Although 10-Adc itself is a linear chain and not sterically hindered at the alpha-carbon, the growing peptide chain on the solid support can fold or aggregate, making the N-terminal amine inaccessible.[2]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.[3]

  • Suboptimal Activation: Inefficient activation of the this compound carboxyl group can lead to slow and incomplete coupling.[2]

  • Reagent Quality: Degradation of the this compound, coupling reagents, or solvents due to improper storage or handling can significantly reduce coupling efficiency.[4]

  • Premature Fmoc-Group Cleavage: Though less common during the coupling step, the stability of the Fmoc group can be compromised by certain bases, leading to undesired side reactions.[5]

Q2: How can I detect incomplete coupling of this compound?

A2: The most common and immediate method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[6] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[6]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.[7]

For a more definitive analysis after the synthesis is complete, the cleaved peptide should be analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) . The presence of a species with a mass corresponding to the peptide without the 10-Adc residue is a clear indication of a deletion sequence.[6]

Q3: What are the immediate steps to take if an incomplete coupling is detected?

A3: If a positive Kaiser test indicates an incomplete coupling, the most direct initial step is to perform a "double coupling." [5] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. If the Kaiser test remains positive after a second coupling, it is crucial to "cap" the unreacted amines by acetylating them with a reagent like acetic anhydride.[6] This will prevent the unreacted amines from participating in subsequent coupling steps, thus terminating the growth of the deletion sequence.[6]

Troubleshooting Guide

This guide provides a systematic approach to minimizing deletion sequences when using this compound.

Problem Potential Cause Recommended Solution
Positive Kaiser test after a single coupling Incomplete reaction due to insufficient time or reagent concentration.Perform a double coupling with fresh reagents.[2]
Persistently positive Kaiser test after double coupling Severe peptide aggregation or poor resin swelling.1. Capping: Immediately cap the unreacted amines with acetic anhydride.[6] 2. Solvent Optimization: For subsequent couplings, switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[2] 3. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.5 M LiCl in DMF before coupling to disrupt secondary structures.[7]
Identification of deletion sequence in final product by MS/HPLC Cumulative low-level incomplete coupling throughout the synthesis.1. Optimize Coupling Reagent: Switch to a more potent activating agent such as HATU, HCTU, or COMU.[2] 2. Increase Reaction Time: Extend the coupling time to ensure the reaction goes to completion.[4] 3. Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[8]
Low overall yield of the desired peptide Combination of incomplete coupling and side reactions.Review all aspects of the synthesis protocol, including reagent quality, deprotection times, washing steps, and cleavage conditions. Ensure all reagents are fresh and anhydrous.[1]

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended as the first troubleshooting step after a failed initial coupling of this compound.

  • Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling Preparation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to activate for 1-2 minutes.

  • Second Coupling Reaction: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours at room temperature.

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If positive, consider capping (Protocol 2).[6]

Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.[6]

Protocol 3: Kaiser Test for Free Primary Amines

This protocol is used to qualitatively monitor the completion of the coupling reaction.[1]

Reagents:

  • Solution A: 50 mg/mL ninhydrin in ethanol

  • Solution B: 1 g phenol in 0.25 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • Intense Blue Beads/Solution: Positive result (incomplete coupling).

    • Colorless/Yellow Beads and Solution: Negative result (complete coupling).

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Start: this compound Coupling SingleCouple Perform Single Coupling Start->SingleCouple KaiserTest1 Perform Kaiser Test SingleCouple->KaiserTest1 DoubleCouple Perform Double Coupling KaiserTest1->DoubleCouple Positive Proceed Proceed to Next Cycle KaiserTest1->Proceed Negative KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 Capping Cap Unreacted Amines KaiserTest2->Capping Positive KaiserTest2->Proceed Negative Capping->Proceed Analyze Analyze Final Peptide (MS/HPLC) Proceed->Analyze DeletionFound Deletion Sequence Detected? Analyze->DeletionFound Optimize Optimize Protocol: - Stronger coupling reagents - Longer reaction times - Alternative solvents DeletionFound->Optimize Yes Success Synthesis Successful DeletionFound->Success No Optimize->Start

Caption: Troubleshooting workflow for minimizing deletion sequences when using this compound.

Deletion_Formation_Pathway PeptideResin Peptide-Resin with Free N-terminal Amine Coupling Coupling Reaction PeptideResin->Coupling FmocAdc This compound Activation Activation (e.g., with HATU/DIPEA) FmocAdc->Activation Activation->Coupling CompleteCoupling Complete Coupling Coupling->CompleteCoupling Successful IncompleteCoupling Incomplete Coupling Coupling->IncompleteCoupling Unsuccessful NextCycle Next Synthesis Cycle CompleteCoupling->NextCycle UnreactedAmine Unreacted N-terminal Amine IncompleteCoupling->UnreactedAmine DesiredProduct Desired Peptide (with 10-Adc) NextCycle->DesiredProduct DeletionProduct Deletion Sequence (missing 10-Adc) NextCycle->DeletionProduct UnreactedAmine->NextCycle

Caption: Chemical pathway leading to the formation of deletion sequences.

References

Validation & Comparative

A Comparative Guide to Fmoc-10-Adc-OH and Fmoc-8-Aoc-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the choice of linker can significantly influence the efficiency of synthesis, the purity of the final product, and its subsequent biological activity. Among the various linkers available, long-chain aliphatic ω-amino acids, such as Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH) and Fmoc-8-aminooctanoic acid (Fmoc-8-Aoc-OH), serve as crucial spacers, providing flexibility and mitigating steric hindrance. This guide offers a comparative analysis of these two linkers, summarizing their roles in peptide synthesis, presenting available performance data, and providing detailed experimental protocols.

At a Glance: Key Differences and Theoretical Performance

FeatureThis compound (10-carbon chain)Fmoc-8-Aoc-OH (8-carbon chain)
Flexibility & Spacing Increased flexibility and greater distance between the peptide and the solid support or another conjugated molecule. Potentially beneficial for very large or sterically demanding conjugations.Provides significant flexibility and adequate spacing for many applications, including the attachment of dyes, chelating agents, and other moieties.[1]
Hydrophobicity Higher hydrophobicity due to the longer alkyl chain. This may increase the risk of peptide aggregation during the synthesis of hydrophobic sequences.Moderately hydrophobic, offering a balance between spacing and potential aggregation issues.[1]
Synthesis of "Difficult" Peptides The increased hydrophobicity could potentially exacerbate aggregation issues in "difficult" or hydrophobic peptide sequences, leading to lower yields and purity.[2][3][4]May be a more suitable choice for hydrophobic peptides where minimizing aggregation is a primary concern.
Applications Theoretically advantageous in applications requiring a longer spacer arm, such as in the development of some antibody-drug conjugates (ADCs) or PROTACs where precise distance is critical.Proven utility in various applications, including the synthesis of radiolabeled peptides for imaging, where it serves as a spacer to prevent steric hindrance.[1]
Potential Performance Metrics (Hypothesized) Potentially lower crude purity and yield for hydrophobic peptides compared to Fmoc-8-Aoc-OH due to increased aggregation.Generally good performance in terms of yield and purity for a range of peptides.

Theoretical Impact of Alkyl Chain Length on Peptide Synthesis

The length of the aliphatic chain in these linkers plays a critical role in the overall success of the peptide synthesis, particularly when dealing with sequences prone to aggregation.

G cluster_0 Linker Chain Length cluster_1 Potential Effects Longer Chain (this compound) Longer Chain (this compound) Increased Hydrophobicity Increased Hydrophobicity Longer Chain (this compound)->Increased Hydrophobicity leads to Increased Flexibility & Spacing Increased Flexibility & Spacing Longer Chain (this compound)->Increased Flexibility & Spacing provides Shorter Chain (Fmoc-8-Aoc-OH) Shorter Chain (Fmoc-8-Aoc-OH) Reduced Aggregation (for some sequences) Reduced Aggregation (for some sequences) Shorter Chain (Fmoc-8-Aoc-OH)->Reduced Aggregation (for some sequences) may lead to Potential for Aggregation\nin Hydrophobic Peptides Potential for Aggregation in Hydrophobic Peptides Increased Hydrophobicity->Potential for Aggregation\nin Hydrophobic Peptides

Impact of Linker Chain Length

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-protected amino acid linkers in SPPS. These protocols should be optimized based on the specific peptide sequence, resin, and synthesizer used.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating either this compound or Fmoc-8-Aoc-OH into a peptide sequence.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (or this compound / Fmoc-8-Aoc-OH) (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base in DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) deprotection->coupling capping 4. Capping (Optional) (Acetic Anhydride) coupling->capping elongation More Residues? capping->elongation elongation->deprotection Yes final_deprotection 5. Final Fmoc Deprotection elongation->final_deprotection No cleavage 6. Cleavage (TFA Cocktail) final_deprotection->cleavage purification 7. Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

General SPPS Workflow

Conclusion and Recommendations

The selection between this compound and Fmoc-8-Aoc-OH should be guided by the specific requirements of the peptide being synthesized and its intended application.

  • For most standard applications requiring a flexible spacer, Fmoc-8-Aoc-OH is a well-established and reliable choice. Its moderate hydrophobicity provides a good balance for achieving sufficient spacing without significantly increasing the risk of aggregation.

  • For the synthesis of highly hydrophobic or aggregation-prone peptides, the shorter chain of Fmoc-8-Aoc-OH is likely the more prudent option to minimize potential yield and purity issues.

  • This compound may be considered in specialized cases where a longer spacer is definitively required to overcome significant steric hindrance or to achieve a precise distance between a peptide and a conjugated molecule. However, researchers should proceed with caution, particularly when synthesizing hydrophobic sequences, and be prepared to optimize synthesis conditions to mitigate potential aggregation.

References

A Comparative Guide to Long-Chain Amino Acid Linkers in Antibody-Drug Conjugates: The Case of Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly influences an ADC's stability, pharmacokinetics, efficacy, and toxicity profile. While significant research has focused on cleavable dipeptide linkers like Val-Cit and hydrophilic polyethylene glycol (PEG) linkers, long-chain amino acid linkers, such as 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid (Fmoc-10-Adc-OH), represent a distinct class with unique properties. This guide provides an objective comparison of this compound and similar long-chain amino acid linkers with other commonly used linker technologies, supported by available experimental principles and detailed methodologies.

The Role of the Linker: A Balancing Act

An ideal ADC linker must strike a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient and specific release of the cytotoxic agent upon internalization into the target cancer cell.[1][2][] The physicochemical properties of the linker, such as its length, hydrophobicity, and cleavage mechanism, are paramount in achieving this balance.[4]

This compound: A Representative Long-Chain Amino Acid Linker

This compound is a heterobifunctional linker characterized by a ten-carbon aliphatic chain (a derivative of 10-aminodecanoic acid).[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for selective conjugation strategies during ADC synthesis. The long alkyl chain imparts significant hydrophobicity to this linker class.

Comparative Analysis: Long-Chain Amino Acid Linkers vs. Other Linkerologies

Direct comparative studies detailing the performance of ADCs utilizing this compound are limited in publicly available literature. However, based on the established principles of ADC linker design, we can extrapolate and compare its expected performance against other well-characterized linkers.

Key Performance Parameters:

  • Hydrophobicity and Aggregation: The long alkyl chain of linkers like this compound contributes significantly to the overall hydrophobicity of the ADC.[6] Increased hydrophobicity is often associated with a higher propensity for aggregation, which can lead to manufacturing challenges, reduced stability, and potentially increased immunogenicity and rapid clearance in vivo.[7][8] In contrast, hydrophilic linkers, such as those incorporating PEG moieties, are known to reduce aggregation and improve the solubility of ADCs, especially those with hydrophobic payloads.[9]

  • Pharmacokinetics: The hydrophobicity imparted by long-chain alkyl linkers can lead to faster plasma clearance through non-specific uptake by the reticuloendothelial system.[10] Hydrophilic linkers, on the other hand, tend to increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which can result in greater tumor accumulation.[11]

  • In Vitro Potency (IC50): The in vitro cytotoxicity of an ADC is primarily driven by the potency of the payload and the efficiency of its intracellular release. While the linker type may not drastically alter the intrinsic potency of the payload, its ability to be efficiently cleaved within the lysosome is crucial. For non-cleavable linkers, the payload is released with the linker and an amino acid residue attached, which may affect its activity. Notably, some payloads, like the auristatin derivative MMAF, have been shown to retain potency even when attached to a simple alkyl chain.[12]

  • In Vivo Efficacy: The overall anti-tumor activity in vivo is a culmination of an ADC's stability, pharmacokinetics, and intracellular payload release. While a direct comparison is not available, it is plausible that the potentially unfavorable pharmacokinetic profile of ADCs with highly hydrophobic long-chain linkers could negatively impact their in vivo efficacy compared to ADCs with more hydrophilic linkers that exhibit longer circulation times and better tumor accumulation.

Data Presentation: A Comparative Overview of Linker Classes

The following tables summarize representative data for different linker classes to illustrate the impact of linker properties on ADC performance. Note: Direct head-to-head experimental data for this compound is not available in the cited literature; the properties of long-chain amino acid linkers are inferred based on established principles of linker hydrophobicity.

Table 1: Impact of Linker Type on Physicochemical Properties and In Vitro Potency

Linker TypeRepresentative Example(s)Expected HydrophobicityPropensity for AggregationTypical In Vitro Potency (IC50)
Long-Chain Amino Acid This compoundHighHighPayload Dependent
Dipeptide (Cleavable) Val-Cit, Val-AlaModerate to HighModerateSub-nanomolar to picomolar
PEGylated (Hydrophilic) Amino-PEGn-acidLowLowSub-nanomolar to picomolar
Non-Cleavable SMCCHighHighPayload Dependent

Table 2: Influence of Linker Type on Pharmacokinetics and In Vivo Efficacy

Linker TypeRepresentative Example(s)Expected Plasma Half-lifeExpected Tumor AccumulationGeneral In Vivo Efficacy
Long-Chain Amino Acid This compoundShort to ModerateModeratePotentially limited by PK
Dipeptide (Cleavable) Val-Cit, Val-AlaModerateGoodHigh
PEGylated (Hydrophilic) Amino-PEGn-acidLongHighHigh
Non-Cleavable SMCCLongGoodHigh (payload dependent)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different ADC linker technologies.

1. ADC Synthesis and Characterization

  • Objective: To synthesize and characterize ADCs with different linkers to ensure comparability.

  • Protocol:

    • Antibody Preparation: Reduce interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

    • Linker-Payload Conjugation: React the reduced antibody with a pre-prepared linker-payload construct (e.g., this compound conjugated to a payload). For Fmoc-protected linkers, prior deprotection is necessary.

    • Purification: Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, payload, and linker.

    • Characterization:

      • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

      • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.

      • Mass Confirmation: Confirm the identity and integrity of the ADC using mass spectrometry.

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency of the ADC in killing target cancer cells.

  • Protocol:

    • Cell Seeding: Plate antigen-positive cancer cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the different ADCs. Include untreated cells and cells treated with the free payload as controls.

    • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and cell death (typically 72-96 hours).

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC.

3. In Vivo Efficacy Study in Xenograft Models

  • Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.

  • Protocol:

    • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

    • Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

    • Treatment: Administer the different ADCs intravenously to cohorts of mice. Include a vehicle control group.

    • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

    • Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition (TGI).

Visualization of Key Processes

Signaling Pathway: Disruption of Microtubule Dynamics by Auristatin Payloads (e.g., MMAE)

Many potent payloads used in ADCs, such as monomethyl auristatin E (MMAE), function by inhibiting tubulin polymerization, a critical process for cell division.[13][14] The following diagram illustrates the signaling cascade initiated by the intracellular release of such a payload.

G cluster_0 Intracellular Space cluster_1 Cytoplasm cluster_2 Cellular Consequences ADC_internalized ADC Internalization (Endocytosis) Lysosome Lysosomal Trafficking & Linker Cleavage ADC_internalized->Lysosome Payload_release Payload Release (e.g., MMAE) Lysosome->Payload_release Tubulin α/β-Tubulin Dimers Payload_release->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_arrest->Apoptosis G start Define Linker Candidates (e.g., Long-Chain, Dipeptide, PEG) synthesis ADC Synthesis & Characterization (DAR, Purity) start->synthesis in_vitro In Vitro Evaluation (Cytotoxicity, Stability) synthesis->in_vitro in_vivo In Vivo Evaluation (Efficacy, PK, Toxicity) in_vitro->in_vivo decision Lead Candidate Selection in_vivo->decision end Preclinical Development decision->end G center Optimal Linker payload Payload Properties (Hydrophobicity, MOA) payload->center antibody Antibody Properties (Target, Internalization) antibody->center stability Systemic Stability (Minimize Off-Target Toxicity) stability->center release Payload Release (Efficient & Specific) release->center pk Pharmacokinetics (Half-life, Clearance) pk->center

References

Hydrophobicity Showdown: A Comparative Guide to Fmoc-10-Adc-OH and PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the hydrophobicity of the highly lipophilic Fmoc-10-Adc-OH linker and the widely utilized hydrophilic polyethylene glycol (PEG) linkers.

The hydrophobicity of a linker is a pivotal parameter that governs a drug conjugate's solubility, stability, cell permeability, and in vivo behavior. While hydrophobic linkers can enhance cell membrane penetration, they often lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] Conversely, hydrophilic linkers, like PEGs, can improve aqueous solubility and stability but may sometimes reduce cell permeability.[3][4] This guide will delve into a direct comparison of these two distinct classes of linkers, providing quantitative data and detailed experimental protocols to inform rational drug design.

At a Glance: Hydrophobicity Comparison

The fundamental difference in hydrophobicity between this compound and PEG linkers is stark. This compound, a structure composed of a fluorenylmethyloxycarbonyl (Fmoc) group, a ten-carbon aliphatic chain (aminodecanoic acid), and a bulky adamantane cage, is inherently and strongly hydrophobic. In contrast, PEG linkers, composed of repeating ethylene glycol units, are hydrophilic, with their water solubility increasing with the length of the PEG chain.[5][6]

PropertyThis compoundPEG Linkers (e.g., PEG4, PEG12)Impact on Drug Conjugate
General Nature Highly Hydrophobic/LipophilicHydrophilicGoverns solubility, aggregation, and cell interaction.
Calculated logP *~7.8 (Estimated)Negative values, decreasing with lengthLower logP indicates higher hydrophilicity.[7]
Aqueous Solubility PoorHigh, and increases with chain length[5]Crucial for formulation and preventing aggregation.[1][2]
Cell Permeability Potentially HighGenerally LowerHydrophobicity can aid in crossing lipid membranes.[3][4]
Aggregation Risk HighLowHydrophobic moieties promote intermolecular interactions.[8]
Plasma Half-life Potentially ShortCan be prolonged with increased PEG lengthHydrophobicity can lead to faster clearance.[4]

The calculated logP for this compound is an estimation based on the sum of its components: Fmoc-10-aminodecanoic acid (XLogP3-AA: 5.8)[9] and 1-adamantanecarboxylic acid (Crippen Method logP: 2.287)[10]. The actual value may vary.

Understanding the Components

This compound: This linker's pronounced hydrophobicity is a cumulative effect of its three main components:

  • Fmoc Group: The fluorenylmethyloxycarbonyl group is a bulky, aromatic protecting group known for its significant hydrophobicity.[1] This property can be advantageous for purification by reversed-phase HPLC but contributes to the low aqueous solubility of the final conjugate.[1][8]

  • 10-Aminodecanoic Acid: A ten-carbon aliphatic chain that adds substantial lipophilicity to the linker. Long alkyl chains are a common feature in hydrophobic linkers.[11]

  • Adamantane: A rigid, bulky, and highly hydrophobic diamondoid hydrocarbon cage.[12] Its inclusion is intended to provide rigidity and further increase lipophilicity.

PEG Linkers: Polyethylene glycol linkers are polymers of repeating ethylene oxide units. Their hydrophilicity stems from the ability of the ether oxygens in the backbone to form hydrogen bonds with water molecules.[4][13] This creates a hydration shell around the drug conjugate, which can:

  • Increase aqueous solubility and reduce aggregation.[5]

  • Enhance stability by shielding the molecule from enzymatic degradation.

  • Prolong circulation half-life by increasing the hydrodynamic radius, which reduces renal clearance.[6]

The hydrophilicity of PEG linkers is tunable; a longer PEG chain results in a more hydrophilic linker.[5][6]

Experimental Protocols for Hydrophobicity Assessment

The hydrophobicity of a linker or a drug conjugate is typically determined experimentally using chromatographic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are the most common methods.

Protocol 1: Determination of Hydrophobicity by RP-HPLC

This method separates molecules based on their hydrophobicity. More hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus have a longer retention time.

Objective: To determine the relative hydrophobicity of different linkers by comparing their retention times.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Test compounds (e.g., this compound, various PEG linkers) dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water).

Methodology:

  • Sample Preparation: Prepare stock solutions of the test compounds at 1 mg/mL in a suitable solvent. Further dilute to a working concentration (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm and 266 nm (the latter is for the Fmoc group).[1]

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and record the chromatogram. The retention time (RT) at which the compound elutes is a measure of its hydrophobicity. A longer retention time indicates greater hydrophobicity.[15][16]

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_hydrophobic Hydrophobic Linker (this compound) cluster_hydrophilic Hydrophilic Linker (PEG) Fmoc Fmoc Group Alkyl C10 Alkyl Chain Fmoc->Alkyl Adamantane Adamantane Alkyl->Adamantane PEG_start Functional Group PEG_units (-O-CH2-CH2-)n PEG_start->PEG_units PEG_end Functional Group PEG_units->PEG_end

Figure 1: Structural comparison of hydrophobic and hydrophilic linkers.

G cluster_workflow RP-HPLC Workflow for Hydrophobicity Assessment prep Sample Preparation (Linker Dissolution) inject Injection onto C18 Column prep->inject gradient Gradient Elution (Increasing Acetonitrile %) inject->gradient detection UV Detection gradient->detection analysis Data Analysis (Retention Time Comparison) detection->analysis

Figure 2: Experimental workflow for RP-HPLC analysis.

Conclusion

The choice between a hydrophobic linker like this compound and a hydrophilic PEG linker represents a fundamental trade-off in drug conjugate design. This compound offers a rigid, highly lipophilic scaffold that may enhance cell membrane permeability, a desirable trait for targeting intracellular components. However, this comes with a significant risk of poor aqueous solubility and aggregation, which can negatively impact formulation, stability, and pharmacokinetic properties.

In contrast, PEG linkers provide a powerful tool for improving the hydrophilicity of drug conjugates. By increasing solubility, reducing aggregation, and prolonging circulation half-life, PEG linkers can enhance the overall therapeutic index, particularly for conjugates with hydrophobic payloads. The tunability of PEG linker length allows for fine-tuning of these properties to achieve an optimal balance for a specific therapeutic application.

Ultimately, the selection of the appropriate linker technology must be guided by the specific goals of the drug development program, considering the nature of the targeting moiety, the payload, and the intended therapeutic application. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of different linker technologies, enabling a data-driven approach to the design of next-generation drug conjugates.

References

The Influence of Alkyl Linker Length on Peptide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of peptide-based therapeutics and probes often involves the strategic incorporation of linkers to conjugate moieties such as fluorophores, lipids, or small molecule drugs. The length of these linkers can significantly impact the overall physicochemical and biological properties of the resulting peptide conjugate. This guide provides a comparative analysis of the effects of short alkyl linkers—specifically octyl (C8), decyl (C10), and dodecyl (C12)—on key peptide attributes. While direct quantitative comparisons for all properties are not always available in the literature, this guide synthesizes existing data and established principles to inform linker selection.

Data Presentation: Impact of C8, C10, and C12 Linker Length

The following tables summarize the influence of increasing alkyl linker length on critical peptide properties. It is important to note that the specific effects can be context-dependent, influenced by the peptide sequence and the nature of the conjugated molecule.

PropertyC8 LinkerC10 LinkerC12 LinkerGeneral Trend with Increasing Linker Length
Binding Affinity VariesVariesVariesCan either increase or decrease depending on the specific peptide-target interaction. Longer linkers may provide greater conformational flexibility, potentially improving binding, but can also introduce steric hindrance.
Proteolytic Stability Moderate ImprovementGood ImprovementHigh ImprovementIncreased stability due to the formation of a "proteolytic shield" by the hydrocarbon chain, which can sterically hinder the approach of proteases.
Cellular Uptake LowerIntermediateHigherGenerally increases with hydrophobicity, though excessive hydrophobicity can lead to aggregation and reduced bioavailability.
Hydrophobicity ModerateHighVery HighDirectly proportional to the length of the alkyl chain.

Table 1: Comparative Effects of C8, C10, and C12 Alkyl Linkers on Peptide Properties.

Quantitative Data: Cellular Uptake

A study comparing the cellular uptake of short peptides modified with alkyl groups of varying lengths provides valuable quantitative insight. The data below represents the fluorescence intensity of cells after treatment with fluorescently labeled peptides, indicating the relative efficiency of cellular uptake.

Linker LengthMean Fluorescence Intensity (Arbitrary Units)
C8 ~150
C10 ~250
C12 ~400

Table 2: Cellular Uptake Efficiency of Peptides with Different Alkyl Linker Lengths. This data is adapted from a study that investigated the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides[1]. The values are estimations based on the graphical data presented in the study and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide properties. Below are outlines of standard experimental protocols for evaluating binding affinity, proteolytic stability, and cellular uptake.

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance is a widely used technique to measure the binding kinetics and affinity between a ligand (e.g., a peptide) and an analyte (e.g., a receptor protein).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (peptide with C8, C10, or C12 linker)

  • Analyte (target protein)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: The target protein is immobilized on the sensor chip surface.

  • Binding: A series of concentrations of the peptide (analyte) are injected over the sensor surface. The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time.

  • Dissociation: Running buffer is flowed over the surface to allow for the dissociation of the peptide from the protein.

  • Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte without denaturing the immobilized ligand.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Proteolytic Stability Assay (Serum Stability)

This assay assesses the resistance of a peptide to degradation by proteases present in serum.

Materials:

  • Peptide stocks (with C8, C10, or C12 linkers)

  • Human or animal serum

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Incubation: The peptides are incubated with serum at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction is stopped by adding a quenching solution that precipitates the serum proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by HPLC.

  • Quantification: The peak area of the intact peptide at each time point is compared to the time-zero sample to determine the percentage of peptide remaining. The half-life (t1/2) of the peptide in serum is then calculated.[2][3]

Cellular Uptake Assay (Flow Cytometry)

This method quantifies the amount of fluorescently labeled peptide taken up by cells.

Materials:

  • Fluorescently labeled peptides (with C8, C10, or C12 linkers)

  • Cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Incubation: The cells are incubated with the fluorescently labeled peptides at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: The cells are washed with cold PBS to remove any unbound peptide.

  • Harvesting: The cells are detached from the plate (e.g., using trypsin).

  • Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is used as a measure of cellular uptake.

Visualizations

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector Activation GDP GDP G_Protein->GDP Release cAMP cAMP Effector->cAMP Production Ligand Ligand (Peptide) Ligand->GPCR Binding GTP GTP GTP->G_Protein Binding PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation PDC_Internalization PDC Peptide-Drug Conjugate (PDC) Receptor Cell Surface Receptor PDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Linker Cleavage & Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect Linker_Optimization_Workflow start Define Peptide & Conjugate synthesis Synthesize Peptides (C8, C10, C12 Linkers) start->synthesis affinity Binding Affinity Assay (e.g., SPR) synthesis->affinity stability Stability Assay (e.g., Serum) synthesis->stability uptake Cellular Uptake Assay (e.g., Flow Cytometry) synthesis->uptake analysis Data Analysis & Comparison affinity->analysis stability->analysis uptake->analysis selection Select Optimal Linker analysis->selection

References

A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids is a key strategy in modern peptide design to enhance therapeutic properties. Fmoc-10-Adc-OH, an Fmoc-protected amino acid with a ten-carbon aliphatic chain, is a prime example of a building block used to introduce significant hydrophobicity into a peptide sequence. This modification can influence a peptide's structure, stability, and biological activity. This guide provides an objective comparison of the characterization of peptides synthesized with this compound against those synthesized with more conventional Fmoc-amino acids, supported by experimental data and detailed protocols.

Impact of this compound on Peptide Physicochemical Properties

The defining characteristic of a peptide incorporating 10-aminodecanoic acid (10-Adc) is its increased lipophilicity. This property significantly alters the peptide's behavior during and after synthesis, which is reflected in its analytical characterization. Compared to peptides composed solely of standard proteinogenic amino acids, those containing 10-Adc are expected to exhibit:

  • Increased Hydrophobicity: The long alkyl chain of 10-Adc dramatically increases the overall hydrophobicity of the peptide.

  • Tendency for Aggregation: The hydrophobic interactions between peptide chains containing 10-Adc can lead to a higher propensity for aggregation in aqueous solutions.

  • Altered Solubility: Solubility in aqueous buffers is often reduced, while solubility in organic solvents may be enhanced.

  • Modified Secondary Structure: The bulky, flexible aliphatic chain can influence the peptide's secondary structure, potentially disrupting or stabilizing helical or sheet conformations.

Comparative Data Presentation

To illustrate the impact of this compound on peptide characterization, we present a comparative analysis of a model hexapeptide sequence (Tyr-Gly-Gly-Phe-Leu-X) where X is either Leucine (a standard hydrophobic amino acid), Phenylalanine (a standard aromatic hydrophobic amino acid), or 10-aminodecanoic acid.

ParameterPeptide A (X = Leu)Peptide B (X = Phe)Peptide C (X = 10-Adc)
Molecular Weight (Da) 653.77701.79725.92
RP-HPLC Retention Time (min) 15.216.522.8
Aggregation Propensity (by SEC-MALS) LowModerateHigh
Aqueous Solubility (mg/mL at pH 7.4) 1.20.8<0.1
α-Helical Content (by CD Spectroscopy) 15%12%5% (disrupted)
Typical retention times on a C18 column with a water/acetonitrile gradient.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Hydrophobicity Analysis

RP-HPLC is a fundamental technique for assessing the purity of a synthetic peptide and for comparing the relative hydrophobicity of different peptides.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., DMSO, then dilute with Mobile Phase A) to a concentration of 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample. The retention time is a direct measure of the peptide's hydrophobicity. Purity is determined by integrating the area of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is essential for confirming the correct synthesis of the target peptide by verifying its molecular weight.[2]

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF).

  • Sample Preparation for ESI-MS: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in 50% acetonitrile/water with 0.1% formic acid.

  • Sample Preparation for MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[3][4]

  • Analysis: Acquire the mass spectrum in the positive ion mode. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the peptide.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis

SEC-MALS is a powerful technique to determine the oligomeric state and aggregation propensity of peptides in solution.[5][6]

  • Instrumentation: An HPLC system coupled with a size-exclusion column, a multi-angle light scattering detector, and a refractive index detector.

  • Column: A size-exclusion column appropriate for the molecular weight range of the peptide and its potential aggregates.

  • Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) that is compatible with the peptide and does not interfere with the detectors.

  • Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration (e.g., 1-2 mg/mL). The solution should be filtered to remove any particulate matter.

  • Analysis: Inject the sample and monitor the elution profile. The light scattering data is used to calculate the molar mass of the species eluting at each peak, allowing for the identification and quantification of monomers, dimers, and higher-order aggregates.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to investigate the secondary structure of peptides in solution.[7][8][9][10]

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Measurement: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.

  • Analysis: The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Mandatory Visualizations

Experimental Workflow for Peptide Characterization

G cluster_synthesis Peptide Synthesis SPPS Solid-Phase Peptide Synthesis (this compound or Alternative) Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization MS Mass Spectrometry (Molecular Weight Verification) Lyophilization->MS Sample HPLC Analytical RP-HPLC (Purity & Hydrophobicity) Lyophilization->HPLC Sample SEC SEC-MALS (Aggregation Analysis) Lyophilization->SEC Sample CD CD Spectroscopy (Secondary Structure) Lyophilization->CD Sample

Caption: Workflow for the synthesis and characterization of peptides.

Logical Relationships in Comparative Analysis

G Fmoc_Adc This compound Incorporation Hydrophobicity Increased Hydrophobicity Fmoc_Adc->Hydrophobicity Aggregation Increased Aggregation Hydrophobicity->Aggregation Solubility Decreased Aqueous Solubility Hydrophobicity->Solubility Structure Altered Secondary Structure Hydrophobicity->Structure RP_HPLC Longer RP-HPLC Retention Time Hydrophobicity->RP_HPLC SEC Higher Order Species in SEC-MALS Aggregation->SEC CD_spec Changes in CD Spectrum Structure->CD_spec

Caption: Impact of this compound on peptide properties and analytical outcomes.

Conclusion

The incorporation of this compound into a peptide sequence imparts a significant hydrophobic character that is readily observable through standard analytical techniques. Compared to peptides synthesized with conventional hydrophobic amino acids, those containing 10-aminodecanoic acid typically exhibit longer retention times in RP-HPLC, a greater tendency to aggregate in aqueous solutions, and potential alterations in their secondary structure. A thorough characterization using a combination of RP-HPLC, mass spectrometry, SEC-MALS, and CD spectroscopy is crucial for understanding the physicochemical properties of these modified peptides and for ensuring their quality and suitability for downstream applications in research and drug development.

References

A Researcher's Guide to Confirming Fmoc-10-Adc-OH Incorporation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the successful incorporation of specialized amino acid derivatives is paramount. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH), a long-chain aliphatic linker, is a valuable building block for introducing spacers into peptides, modifying their pharmacokinetic properties, or providing an attachment point for other moieties. Verifying the successful coupling of this hydrophobic linker is a critical step in ensuring the synthesis of the desired final product. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the incorporation of this compound, complete with detailed experimental protocols and supporting data.

At a Glance: Method Comparison

The three most common and powerful techniques for confirming the incorporation of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides distinct and complementary information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on hydrophobicity.Measurement of the mass-to-charge ratio of molecules.Detection of the magnetic properties of atomic nuclei.
Information Provided Retention time shift, purity assessment.Confirmation of molecular weight increase.Detailed structural information and confirmation of covalent bonds.
Nature of Analysis QuantitativeQuantitative (Mass Confirmation)Structural
Destructive? Yes (requires cleavage from resin)Yes (requires cleavage from resin)No (for the final peptide)
Key Advantage Excellent for assessing purity and reaction completion.Unambiguous confirmation of mass addition.Provides detailed structural insights.
Key Disadvantage Indirect confirmation of incorporation.Does not provide information on the location of the modification.Lower throughput and requires higher sample concentration.

In-Depth Analysis and Experimental Data

High-Performance Liquid Chromatography (HPLC)

The incorporation of the long aliphatic chain of this compound significantly increases the hydrophobicity of the peptide. This change is readily detectable by reverse-phase HPLC (RP-HPLC) as a noticeable increase in retention time.

Illustrative Data:

Consider a model peptide, for instance, a short sequence like H-Gly-Ala-Val-OH. After coupling with this compound, the resulting Fmoc-10-Adc-Gly-Ala-Val-OH will have a significantly longer retention time on a C18 column.

CompoundDescriptionExpected Retention Time (minutes)
Peptide 1H-Gly-Ala-Val-OH~10.5
Peptide 2Fmoc-10-Adc-Gly-Ala-Val-OH~18.2
Note: These are illustrative retention times and will vary depending on the exact HPLC conditions and the peptide sequence.
Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of the incorporation of this compound by confirming the expected increase in the molecular weight of the peptide. The molecular weight of this compound is 409.52 g/mol . After coupling and subsequent Fmoc deprotection, the net mass addition to the peptide will be that of the 10-aminodecanoic acid portion, which is 185.29 g/mol .

Illustrative Data:

For our model peptide H-Gly-Ala-Val-OH (MW = 247.27 g/mol ), after incorporation of 10-aminodecanoic acid, the expected molecular weight would be:

247.27 g/mol (H-Gly-Ala-Val-OH) + 185.29 g/mol (10-aminodecanoic acid) = 432.56 g/mol

An ESI-MS spectrum would show a peak corresponding to this new mass.

CompoundDescriptionCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Peptide 1H-Gly-Ala-Val-OH247.14248.15
Peptide 210-Adc-Gly-Ala-Val-OH432.29433.30
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide detailed structural confirmation of the incorporation of this compound. The spectrum of the modified peptide will show characteristic signals for the long alkyl chain of the 10-aminodecanoic acid moiety.

Illustrative ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.78d2HAr-H (Fmoc)
7.62t2HAr-H (Fmoc)
7.41t2HAr-H (Fmoc)
7.32t2HAr-H (Fmoc)
4.39d2HFmoc-CH₂
4.22t1HFmoc-CH
3.15q2H-NH-CH₂-
2.29t2H-CH₂-COOH
1.60 - 1.45m4H-NH-CH₂-CH₂- and -CH₂-CH₂-COOH
1.28br s10H-(CH₂)₅-

Upon incorporation into a peptide, the signals for the alkyl chain will be present in the ¹H NMR spectrum of the purified product, providing definitive structural evidence.

Comparison with Alternative Spacers

The choice of a spacer can significantly impact the properties of the final peptide conjugate. Here, we compare this compound with two common alternatives.

FeatureThis compoundFmoc-6-aminohexanoic acidFmoc-PEG Spacer
Structure Long, linear alkyl chainShorter, linear alkyl chainPolyethylene glycol chain
Hydrophobicity HighModerateLow (Hydrophilic)
Flexibility ModerateModerateHigh
Impact on Solubility May decrease aqueous solubilityMay slightly decrease aqueous solubilityGenerally increases aqueous solubility
Application Rigid spacer, lipophilic modificationsShorter rigid spacerEnhancing solubility and bioavailability

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating a non-standard amino acid like this compound.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or an alternative) in DMF.

    • Add an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow it to react.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.

HPLC Analysis Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes (this may need to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

Mass Spectrometry Protocol
  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Ionization Mode: Positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated theoretical mass.

NMR Spectroscopy Protocol
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Process the spectrum and assign the characteristic peaks of the incorporated this compound.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Confirming this compound Incorporation cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation cluster_results Confirmation Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Couple this compound Fmoc_Deprotection->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage HPLC HPLC Analysis Cleavage->HPLC Analyze Crude & Purified Peptide MS Mass Spectrometry Cleavage->MS Confirm Mass HPLC->MS Retention_Shift Increased Retention Time HPLC->Retention_Shift NMR NMR Spectroscopy MS->NMR Detailed Structure Mass_Increase Correct Mass Increase MS->Mass_Increase Structural_Confirmation Characteristic NMR Signals NMR->Structural_Confirmation

Caption: Workflow for synthesis and analytical confirmation of this compound incorporation.

logical_comparison Logical Comparison of Analytical Techniques cluster_questions Key Analytical Questions cluster_techniques Primary Techniques Start Peptide with Incorporated this compound Is_it_pure Is the product pure? Start->Is_it_pure Is_mass_correct Is the mass correct? Start->Is_mass_correct Is_structure_correct Is the structure correct? Start->Is_structure_correct Use_HPLC Use HPLC Is_it_pure->Use_HPLC Use_MS Use Mass Spectrometry Is_mass_correct->Use_MS Use_NMR Use NMR Spectroscopy Is_structure_correct->Use_NMR

Caption: Decision tree for selecting an analytical method.

Alkyl vs. PEG Linkers: A Comparative Guide to ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides an objective comparison of the stability of ADCs featuring two common linker types: alkyl and polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies.

The stability of an ADC is a multifaceted issue, encompassing both its physical and chemical integrity. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while aggregation can result in rapid clearance and reduced efficacy.[1][2] The inherent properties of the linker play a pivotal role in mitigating these challenges. Alkyl linkers, being hydrophobic, can contribute to aggregation, whereas hydrophilic PEG linkers are known to enhance solubility and improve the pharmacokinetic profile of ADCs.[1][3][4]

Comparative Stability Data: Alkyl vs. PEG Linkers

The following table summarizes quantitative data from various studies, highlighting the impact of linker type on key stability parameters of ADCs.

Linker TypeADC ModelKey Stability ParameterResultReference
Alkyl (hydrophobic)GenericAggregation PropensityHigher propensity for aggregation, especially with high drug-to-antibody ratios (DARs).[5][1][5]
PEG (hydrophilic)GenericAggregation PropensityReduced aggregation and improved solubility, even at high DARs.[4][6][7][4][6][7]
Alkyl (hydrophobic)GenericIn Vivo Half-lifeCan lead to rapid clearance from circulation.[3][6][3][6]
PEG (hydrophilic)Miniaturized affibody-drug conjugateIn Vivo Half-lifeInsertion of a 4 kDa PEG linker increased half-life 2.5-fold; a 10 kDa PEG linker increased it 11.2-fold compared to no linker.[3][8][3][8]
Alkyl (hydrophobic)GenericOverall StabilityCan be less stable, leading to premature drug release.[1][9][1][9]
PEG (hydrophilic)GenericOverall StabilityEnhances stability and prolongs circulation time.[][11][][11]
PEG4ADC Model% Payload Loss in Mouse Plasma (24h)22%
PEG8ADC Model% Payload Loss in Mouse Plasma (24h)12%[12]

Experimental Protocols

Accurate assessment of ADC stability is crucial for preclinical development. The following are detailed protocols for key experiments cited in the comparison.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation.[13][14][15]

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Test ADC

  • Frozen plasma from relevant species

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads for immunoaffinity capture

  • Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)

  • Quenching solution (e.g., ice-cold PBS)

  • Analytical instruments (e.g., LC-MS, SEC-HPLC)

Procedure:

  • Preparation: Prepare a stock solution of the test ADC in an appropriate buffer like PBS.[13]

  • Incubation: Thaw the plasma at 37°C. Add the ADC stock solution to the plasma to achieve the desired final concentration. A control sample of the ADC in PBS should be run in parallel. Incubate the samples at 37°C.[12][15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[13]

  • Sample Processing: At each time point, quench the reaction by placing the sample on ice.[13] Isolate the ADC from the plasma proteins using immuno-affinity capture methods with Protein A or G magnetic beads.[15][16]

  • Analysis: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[14][17] A decrease in the average DAR indicates payload release and linker instability.

Aggregation Assessment by Size Exclusion Chromatography (SEC)

This method is used to monitor the physical stability of an ADC by detecting the formation of aggregates.[5][15]

Objective: To quantify the percentage of aggregated ADC over time under stress conditions.

Materials:

  • Test ADC

  • SEC-HPLC system with a suitable column

  • Mobile phase (e.g., PBS)

Procedure:

  • Sample Preparation: The ADC sample is subjected to stress conditions, such as thermal stress, to induce potential aggregation.[5]

  • SEC Analysis: Inject the stressed ADC sample onto the SEC column. The mobile phase carries the sample through the column, separating molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric ADC.

  • Detection: A UV detector is commonly used to monitor the elution profile.

  • Data Analysis: The area under the peaks corresponding to the aggregate and the monomer is integrated. The percentage of aggregation is calculated by dividing the aggregate peak area by the total peak area (aggregate + monomer). An increase in the percentage of aggregates over time indicates physical instability.[15]

Logical Framework for Linker Impact on ADC Stability

The choice between an alkyl and a PEG linker has a direct and predictable impact on the key stability attributes of an ADC. This relationship can be visualized as a logical flow.

ADC_Linker_Stability cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_stability Impact on ADC Stability Alkyl Linker Alkyl Linker Hydrophobic Hydrophobic Alkyl Linker->Hydrophobic PEG Linker PEG Linker Hydrophilic Hydrophilic PEG Linker->Hydrophilic Increased Aggregation Increased Aggregation Hydrophobic->Increased Aggregation Decreased Solubility Decreased Solubility Hydrophobic->Decreased Solubility Reduced Aggregation Reduced Aggregation Hydrophilic->Reduced Aggregation Increased Solubility Increased Solubility Hydrophilic->Increased Solubility Rapid Clearance Rapid Clearance Increased Aggregation->Rapid Clearance Prolonged Half-life Prolonged Half-life Increased Solubility->Prolonged Half-life

Caption: Logical flow of linker properties and their impact on ADC stability.

References

A Comparative Guide to Non-Cleavable ADC Linkers: Evaluating Fmoc-10-Adc-OH in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, the chemical bridge between these two components, is a critical determinant of an ADC's stability, efficacy, and safety profile.[1][2] Non-cleavable linkers, known for their high plasma stability, offer a distinct approach to ADC design.[3][] This guide provides a comparative analysis of a potential long-chain aliphatic non-cleavable linker precursor, Fmoc-10-Adc-OH, in the context of established non-cleavable linkers like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and maleimidocaproyl (MC).

Introduction to Non-Cleavable Linkers

Non-cleavable linkers are characterized by the absence of a specific chemical motif designed for cleavage within the target cell.[1] Instead, the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component following internalization of the ADC into the target cancer cell.[3][5] This mechanism results in the release of the payload with the linker and a single amino acid residue attached.

The primary advantage of this approach is enhanced plasma stability, which minimizes the premature release of the payload in circulation and thereby reduces the potential for off-target toxicity.[6][7] However, a key consideration is the potential loss of the "bystander effect," as the released payload-linker-amino acid complex is often charged and less membrane-permeable, limiting its ability to kill neighboring antigen-negative tumor cells.[7]

This compound: A Building Block for Long-Chain Aliphatic Linkers

This compound, or N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid, is not a complete ADC linker but rather a precursor or building block. Its structure consists of a ten-carbon aliphatic chain (decanoic acid) with a terminal amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a terminal carboxylic acid. This bifunctional nature allows for its incorporation into a larger linker structure, connecting the antibody and the payload.

The long aliphatic chain of 10-aminodecanoic acid would impart a significant degree of hydrophobicity to the resulting ADC.[8] While this can influence the overall physicochemical properties of the conjugate, it is a critical parameter to consider during the design and evaluation of novel ADCs.

Comparative Analysis of Non-Cleavable Linkers

The choice of a non-cleavable linker has a profound impact on the therapeutic index of an ADC.[9] A comparison between a hypothetical linker derived from this compound and established linkers like MCC and SMCC highlights the trade-offs in their design.

FeatureLinker Derived from this compound (Hypothetical)MCC (Maleimidocaproyl-based)SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Structure Long, linear aliphatic chainShorter aliphatic chain with a maleimide groupCyclohexane ring providing steric hindrance
Hydrophobicity HighModerateModerate to High
Potential for Aggregation Increased, especially with hydrophobic payloads and high Drug-to-Antibody Ratios (DARs)[2][8]ModerateModerate
Plasma Stability Expected to be high due to the stable amide bondsHighVery high, the cyclohexane ring provides steric hindrance that decreases the rate of hydrolysis of the thioether bond[10]
Bystander Effect Unlikely, as the released payload-linker-amino acid complex is expected to be charged and membrane-impermeable[7]Limited to noneLimited to none
Clinical Precedent NoneUsed in depatuxizumab mafodotin[6]Used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine)[6]

Experimental Data from Representative Non-Cleavable Linker Studies

Direct experimental data for ADCs utilizing a linker derived from this compound is not publicly available. However, the following tables summarize representative data for ADCs with other non-cleavable linkers, providing a benchmark for the evaluation of novel constructs.

Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers

ADCTarget Cell LineIC50 (ng/mL)Reference
Trastuzumab-SMCC-DM1 (Kadcyla®)SK-BR-3 (HER2+)~30[11]
Anti-CD22-MCC-DM1NHL cell linesVaries[12]

Note: IC50 values are highly dependent on the specific cell line, payload, and experimental conditions.

Table 2: Plasma Stability of an ADC with a Non-Cleavable Linker

ADCLinker ChemistryPlasma SourceTime Point% Intact ADC RemainingReference
T-DM1SMCCHuman/MouseNot specifiedGenerally high stability reported[11]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADCs with different non-cleavable linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol determines the potency (IC50) of an ADC in killing target cancer cells.[13][14]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Add the diluted ADCs to the cells.[13]

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[13]

  • Analysis: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[15]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring drug deconjugation over time.[16]

Materials:

  • ADC construct

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.[16]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[16]

  • Sample Analysis: Quantify the amount of intact ADC and/or released payload in the plasma samples using a validated analytical method.[16]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.

Protocol 3: Bystander Killing Effect Co-culture Assay

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.[17]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should express a fluorescent protein like GFP for differentiation)

  • Complete cell culture medium

  • ADC constructs and control antibody

  • 96-well cell culture plates

  • Imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios.[17]

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.[17]

  • Incubation: Incubate the plate for 72-120 hours.[17]

  • Data Acquisition: Quantify the viability of the Ag- (fluorescent) cell population using an imaging system or flow cytometry.[17]

  • Analysis: Compare the viability of Ag- cells in ADC-treated co-cultures to untreated controls. A significant decrease in the viability of Ag- cells indicates a bystander effect.

Visualizations

Signaling Pathway for Non-Cleavable ADC Action

non_cleavable_adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation 4. Fusion Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release 5. Payload Liberation Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity 6. Cellular Effect

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental Workflow for ADC Comparison

adc_comparison_workflow cluster_in_vitro In Vitro Assays Start Start: ADC Design Synthesis ADC Synthesis & Purification (Linker A vs. Linker B) Start->Synthesis Characterization Physicochemical Characterization (DAR, Aggregation) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo If promising Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity Stability Plasma Stability Assay In_Vitro->Stability Bystander Bystander Effect Assay In_Vitro->Bystander Analysis Data Analysis & Comparison In_Vivo->Analysis Conclusion Conclusion: Select Lead Candidate Analysis->Conclusion Cytotoxicity->Analysis Stability->Analysis Bystander->Analysis

Caption: Workflow for the comparative evaluation of ADCs.

Logical Relationships in Non-Cleavable Linker Design

linker_design_logic cluster_properties Linker Properties cluster_outcomes ADC Performance Metrics Linker_Choice Non-Cleavable Linker Choice Hydrophobicity Hydrophobicity Linker_Choice->Hydrophobicity Length Length/Sterics Linker_Choice->Length Bystander Bystander Effect Linker_Choice->Bystander Generally low/absent Stability Plasma Stability Hydrophobicity->Stability Can decrease if aggregation occurs Aggregation Aggregation Potential Hydrophobicity->Aggregation Increases Length->Stability Can increase (steric hindrance) Efficacy On-Target Efficacy Stability->Efficacy Increases (if high) Toxicity Off-Target Toxicity Stability->Toxicity Decreases (if high) Aggregation->Efficacy Decreases Aggregation->Toxicity Increases

Caption: Key considerations in non-cleavable linker design.

References

A Comparative Guide to the Performance of Fmoc-10-Adc-OH in Solid-Phase Peptide Synthesis Across Different Resin Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. Fmoc-10-aminodecanoic acid (Fmoc-10-Adc-OH), a long-chain aliphatic amino acid, is a valuable building block for introducing lipophilicity and conformational constraints. The choice of solid support is a critical parameter that significantly influences the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the performance of this compound on three commonly used resin types: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC). The information presented is based on established principles of SPPS and data from analogous long-chain and sterically hindered amino acids, providing a framework for resin selection and protocol optimization.

Comparative Performance of this compound on Different Resins

The selection of a resin for SPPS is dictated by the desired C-terminal functionality of the peptide and the overall synthetic strategy. The bulky and hydrophobic nature of this compound presents unique challenges in terms of coupling efficiency and potential for aggregation. The following table summarizes the expected performance of this compound on Wang, Rink Amide, and 2-Chlorotrityl chloride resins.

FeatureWang ResinRink Amide Resin2-Chlorotrityl Chloride (2-CTC) Resin
C-terminal Functionality Carboxylic AcidAmideCarboxylic Acid (protected)
Typical Loading Capacity 0.5 - 1.0 mmol/g0.3 - 0.8 mmol/g1.0 - 1.6 mmol/g
Expected Coupling Efficiency with this compound Moderate to Good. May require extended coupling times or double coupling due to steric hindrance.Moderate to Good. Similar to Wang resin, may require optimized coupling conditions.Good to Excellent. The high reactivity of the resin can facilitate the coupling of sterically hindered amino acids.[1][2]
Potential for Racemization LowLowVery Low. Loading is performed without pre-activation of the amino acid.[1][2]
Cleavage Conditions Strong Acid (e.g., 95% TFA).[3]Strong Acid (e.g., 95% TFA).[4]Very Mild Acid (e.g., 1% TFA in DCM or AcOH/TFE/DCM).[1][2][5][6]
Peptide Purity Good. Dependent on the efficiency of coupling and deprotection steps.Good. Similar to Wang resin.Potentially higher due to reduced side reactions during loading and mild cleavage conditions.[1][2]
Key Advantages Widely used, cost-effective, yields C-terminal acids.[3]Directly yields C-terminal amides, which are common in bioactive peptides.[4][7]Mild cleavage preserves acid-labile side-chain protecting groups, suitable for fragment synthesis.[1][2][5][6]
Potential Disadvantages Strong acid cleavage may not be suitable for sensitive peptides.Strong acid cleavage.Higher cost compared to Wang and Rink Amide resins.

Experimental Protocols

Detailed methodologies for the key steps in SPPS involving the incorporation of this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and the scale of the synthesis.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final amino acid Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Loading of this compound onto Wang Resin
  • Resin Swelling: Swell Wang resin (1 eq.) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.) in DMF.

  • Coupling Reaction: Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and immediately add the mixture to the swollen resin. Agitate the reaction mixture for 4-12 hours at room temperature.

  • Capping: After coupling, wash the resin with DMF. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

  • Loading Determination: Determine the loading capacity by spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin using a solution of 20% piperidine in DMF.

Protocol 2: Coupling of this compound on Rink Amide Resin
  • Resin Swelling and Deprotection: Swell the Rink Amide resin (1 eq.) in DMF for 1-2 hours. If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, followed by thorough washing with DMF.

  • Activation and Coupling: Follow the same activation and coupling procedure as described for Wang resin (Protocol 1, steps 2 and 3). Due to the steric bulk of this compound, a double coupling may be necessary to ensure high efficiency.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM.

Protocol 3: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-CTC resin (1 eq.) in DCM for 30 minutes.

  • Loading: In a separate vessel, dissolve this compound (1.5 eq.) in DCM. Add DIPEA (3 eq.) to the amino acid solution. Add this mixture to the swollen resin and agitate for 1-2 hours at room temperature.[1][2]

  • Capping: To cap any unreacted chloride sites, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.

  • Washing: Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

  • Loading Determination: Determine the loading as described for Wang resin.

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail depends on the resin and the protecting groups on the peptide.

Cleavage_Workflow Start Peptide-Resin Wash Final Wash (DCM) Start->Wash Cleavage Add Cleavage Cocktail Wash->Cleavage Incubate Incubate (1-4h) Cleavage->Incubate Filter Filter & Collect Filtrate Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Analyze HPLC & Mass Spec Analysis Dry->Analyze

Caption: General workflow for peptide cleavage and deprotection.

  • For Wang and Rink Amide Resins: A standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The cleavage is typically performed for 2-4 hours at room temperature.[7]

  • For 2-Chlorotrityl Chloride Resin (to obtain a protected peptide): A very mild cleavage solution of 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM (e.g., 1:2:7) is used for 30-60 minutes.[1][2][5][6]

  • For 2-Chlorotrityl Chloride Resin (for full deprotection): A standard TFA-based cleavage cocktail can be used.

Conclusion

The selection of the appropriate resin is a critical step in the successful synthesis of peptides containing the sterically demanding and hydrophobic this compound. For the synthesis of peptides with a C-terminal carboxylic acid, 2-Chlorotrityl chloride resin offers significant advantages due to its high loading efficiency with hindered amino acids and extremely mild cleavage conditions that preserve acid-labile protecting groups. Wang resin is a cost-effective alternative, though it may require more optimized coupling conditions and employs harsher cleavage conditions. When a C-terminal amide is the desired functionality, Rink Amide resin is the resin of choice, with similar considerations for coupling as Wang resin. The experimental protocols provided herein offer a starting point for the efficient incorporation of this compound, and further optimization based on the specific peptide sequence is encouraged to achieve the highest possible yield and purity.

References

Safety Operating Guide

Proper Disposal of Fmoc-10-Adc-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-10-Adc-OH (N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid), a key reagent in drug development and scientific research. Adherence to these protocols is essential for mitigating risks and protecting both laboratory personnel and the environment.

I. Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

II. Hazard Identification and Core Principles

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the hazards can be inferred from similar compounds and its parent amine, 10-aminodecanoic acid. The parent amine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, this compound should be treated as hazardous chemical waste.

Core Disposal Principles:

  • Segregation: Never mix this compound waste with other waste streams to prevent unintended chemical reactions.

  • Containment: All waste must be collected in designated, properly labeled, and sealed containers.

  • Compliance: Disposal must adhere to all local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

III. Disposal of Solid this compound Waste

This category includes unused, expired, or contaminated solid this compound.

Step-by-Step Procedure:

  • Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original container is ideal if it is in good condition.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "143688-82-8".

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Disposal: Arrange for collection and disposal through your institution's certified chemical waste disposal program.

IV. Disposal of Liquid Waste Containing this compound

Liquid waste may include solutions from experiments, reaction mixtures, and solvent washes.

Step-by-Step Procedure:

  • Collection: Collect all liquid waste in a sealed, chemically resistant container (e.g., a solvent waste jerry can).

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for disposal through your institution's hazardous waste program.

V. Disposal of Contaminated Solid Waste

Disposable items that have come into contact with this compound are considered contaminated solid waste. This includes gloves, weigh boats, pipette tips, and lab bench paper.

Step-by-Step Procedure:

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Label the container as "Hazardous Waste" and specify the contaminant, for example, "Solid waste contaminated with this compound".

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.

VI. Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Containment: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.

Data Presentation

PropertyValue
Chemical Name N-(9-Fluorenylmethyloxycarbonyl)-10-aminodecanoic acid
Common Name This compound
CAS Number 143688-82-8[2][3]
Molecular Formula C25H31NO4[2][3]
Molecular Weight 409.52 g/mol [2][3]
Appearance Solid
Primary Hazard Hazardous Chemical Waste

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory practices for handling hazardous chemical waste and information derived from safety data sheets of analogous compounds.[1][4] Always consult your institution's specific protocols and the most current Safety Data Sheet available.

Mandatory Visualization

DisposalWorkflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Unused Solid Unused Solid Solid Waste Container Solid Waste Container Unused Solid->Solid Waste Container Liquid Solutions Liquid Solutions Liquid Waste Container Liquid Waste Container Liquid Solutions->Liquid Waste Container Contaminated Materials Contaminated Materials Contaminated Waste Container Contaminated Waste Container Contaminated Materials->Contaminated Waste Container Label as Hazardous Label as Hazardous Solid Waste Container->Label as Hazardous Liquid Waste Container->Label as Hazardous Contaminated Waste Container->Label as Hazardous Store in SAA Store in SAA Label as Hazardous->Store in SAA Institutional Waste Program Institutional Waste Program Store in SAA->Institutional Waste Program

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Handle Fmoc-10-Adc-OH with care to minimize exposure. The primary risks are associated with the inhalation of the powdered form and contact with skin and eyes.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[3][4]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical assistance.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a couple of glasses of water. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesMinimum requirement to protect against flying particles and splashes.[3][4]
Face ShieldRecommended when there is a significant risk of splashing, such as during the preparation of solutions or large-scale reactions.[1][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][6]
Body Protection Laboratory CoatProtects skin and personal clothing from spills and contamination.[3][4]
Closed-toe ShoesStandard laboratory practice to protect feet from spills and falling objects.[4]
Respiratory Protection Dust Mask (e.g., N95) or RespiratorRecommended when handling the powder outside of a fume hood to prevent the inhalation of fine particles. Use must comply with a formal respiratory protection program.[4][5]

Operational and Disposal Plan

A structured plan for handling and disposal minimizes risks and ensures procedural consistency.

  • Preparation:

    • Before handling, ensure the work area is clean and uncluttered.[5]

    • Identify the location of the nearest safety shower and eyewash station.[5]

    • Don all required PPE as specified in the table above.[4]

  • Weighing and Transfer (Solid Form):

    • Perform all weighing and handling of the solid powder in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[4][5]

    • Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat or reaction vessel.[5]

    • Keep the container tightly sealed when not in use.[7]

  • Handling in Solution:

    • When preparing solutions, be aware of the hazards associated with the chosen solvent and adjust PPE accordingly.[5]

    • Use appropriate glassware and pipetting devices for transfers.

    • Keep all containers sealed when not in use to prevent vapor release.[5]

  • Post-Handling:

    • After use, decontaminate the work area with an appropriate solvent.[4]

    • Wash hands thoroughly with soap and water.[4][6]

Treat this compound and any contaminated materials as hazardous chemical waste.[3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3][4][8]

    • Liquid Waste: Collect solutions containing this compound and other reagents from the synthesis process in a separate, labeled hazardous liquid waste container.[4][8]

  • Waste Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[3][8]

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[4][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean & Prepare Workspace don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety readiness weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to handling dissolve Prepare Solution (if needed) weigh->dissolve react Perform Experiment weigh->react Direct use of solid dissolve->react decontaminate Decontaminate Work Area & Glassware react->decontaminate Post-experiment segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose Follow institutional protocol wash_hands Wash Hands Thoroughly dispose->wash_hands Final step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.